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Core Science & Biosynthesis

Foundational

chemical structure of tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate

An In-Depth Technical Guide to tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical properties, synthesis, and potential applications of tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate. This document moves beyond a simple recitation of facts to provide field-proven insights into the causality behind experimental design and the strategic utility of this compound as a synthetic building block.

Core Compound Analysis: Structure and Physicochemical Properties

tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate is a heterocyclic compound featuring a core 1-methylimidazole ring substituted at the 5-position. The substituent is a secondary amine that is N-methylated and concurrently protected with a tert-butoxycarbonyl (Boc) group. This specific arrangement makes it a valuable, stable intermediate for introducing a methylamino-methyl-imidazole moiety into more complex molecular architectures. The Boc protecting group is renowned for its stability in a wide range of reaction conditions and its facile, selective removal under acidic conditions, a critical feature in multi-step synthesis.[1]

Chemical Structure

The structural arrangement of the molecule is key to its function in synthesis.

Caption: 2D Structure of tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate.

Physicochemical Data Summary

The following table summarizes the key identifiers and properties of the title compound. While experimental data for this specific isomer is not widely published, these values are derived from its chemical structure and data for analogous compounds.

PropertyValueSource/Comment
IUPAC Name tert-butyl methyl(1-methyl-1H-imidazol-5-yl)carbamateIUPAC Nomenclature
Molecular Formula C₁₀H₁₇N₃O₂
Molecular Weight 211.26 g/mol [2]
CAS Number Not readily availableSpecific isomer
Appearance Predicted: White to off-white solidBased on similar compounds
Solubility Soluble in methanol, dichloromethane, ethyl acetate. Low solubility in water.Predicted from structure
Purity >97% (Commercial Samples)[3]

Proposed Synthesis and Mechanistic Considerations

A robust and logical synthesis of tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate is crucial for its utilization. While specific literature for this isomer's preparation is sparse, a reliable two-step pathway can be designed based on established organic chemistry principles, starting from commercially available 5-amino-1-methyl-1H-imidazole. This approach ensures high selectivity and yield.

Synthetic Pathway Overview

The proposed synthesis involves a reductive amination to introduce the second methyl group, followed by a standard Boc-protection of the resulting secondary amine. This sequence is chosen to avoid potential side reactions, such as over-methylation or reaction at the imidazole ring nitrogens.

G start 5-Amino-1-methyl-1H-imidazole intermediate 1-Methyl-5-(methylamino)-1H-imidazole start->intermediate 1. Paraformaldehyde, Acetic Acid 2. Sodium triacetoxyborohydride (STAB) Rationale: Mild, selective methylation. product tert-Butyl methyl(1-methyl-1H- imidazol-5-yl)carbamate intermediate->product Di-tert-butyl dicarbonate (Boc)₂O Triethylamine (TEA), DCM Rationale: Standard, high-yield protection.

Caption: Proposed two-step synthesis of the title compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and scalability.

Step 1: Synthesis of 1-Methyl-5-(methylamino)-1H-imidazole

  • Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-amino-1-methyl-1H-imidazole (5.0 g, 45.0 mmol).

  • Solvent Addition: Add dichloromethane (DCM, 100 mL) and glacial acetic acid (5 mL). Stir until all solids are dissolved.

  • Reagent Addition: Add paraformaldehyde (1.49 g, 49.5 mmol, 1.1 equiv). Stir the mixture at room temperature for 1 hour. The causality here is the in-situ formation of the iminium ion intermediate.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (STAB) (14.3 g, 67.5 mmol, 1.5 equiv) portion-wise over 30 minutes. STAB is chosen over other reducing agents like NaBH₄ for its mildness and tolerance to the slightly acidic conditions, preventing over-reduction.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 16 hours. Monitor progress by TLC (Thin Layer Chromatography).

  • Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases. Extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is typically of sufficient purity for the next step.

Step 2: Synthesis of tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate

  • Reaction Setup: Dissolve the crude 1-methyl-5-(methylamino)-1H-imidazole from the previous step in DCM (100 mL) in a 250 mL round-bottom flask. Add triethylamine (TEA) (9.4 mL, 67.5 mmol, 1.5 equiv).

  • Boc Protection: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (10.8 g, 49.5 mmol, 1.1 equiv) in DCM (20 mL) dropwise at 0 °C. The use of TEA as a base is critical to neutralize the acid generated during the reaction, driving it to completion.

  • Reaction Progression: Stir the reaction at room temperature for 4 hours. Monitor by TLC until the starting material is consumed.

  • Work-up: Wash the reaction mixture with water (50 mL) and then with brine (50 mL).

  • Final Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the final product.

Spectroscopic and Analytical Characterization

The identity and purity of the synthesized compound must be confirmed through rigorous analytical techniques. The following data are predicted based on the known spectroscopic behavior of the constituent functional groups.

AnalysisExpected Result
¹H NMR (400 MHz, CDCl₃)δ 7.3-7.5 (s, 1H, imidazole C2-H), δ 6.8-7.0 (s, 1H, imidazole C4-H), δ 3.65 (s, 3H, N1-CH₃), δ 2.95 (s, 3H, N-sub-CH₃), δ 1.45 (s, 9H, t-butyl)
¹³C NMR (100 MHz, CDCl₃)δ 155-156 (C=O, carbamate), δ 135-140 (imidazole C2, C5), δ 120-125 (imidazole C4), δ 80-82 (quaternary C, t-butyl), δ 33-35 (N1-CH₃), δ 30-32 (N-sub-CH₃), δ 28.5 (t-butyl CH₃)
Mass Spec. (ESI+)Expected [M+H]⁺ at m/z = 212.14

Reactivity, Stability, and Applications

Core Reactivity: The Boc Group

The primary utility of this compound stems from the predictable reactivity of the Boc protecting group. It is stable to most nucleophilic, basic, and reductive conditions, allowing for extensive modification of other parts of a molecule. However, it is readily cleaved under acidic conditions (e.g., trifluoroacetic acid in DCM), liberating the secondary amine for further functionalization.

G cluster_0 Boc-Protected Amine cluster_1 Deprotection cluster_2 Reactive Amine + Byproducts BocN R-N(Me)-Boc TFA Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) BocN->TFA Acidic Cleavage FreeAmine R-N(Me)H₂⁺ TFA->FreeAmine Protonation & Fragmentation CO2 CO₂ Isobutylene Isobutylene

Caption: Acid-catalyzed deprotection of the Boc group.

Applications in Medicinal Chemistry

The 1-methyl-5-(methylamino)imidazole scaffold is a privileged structure in medicinal chemistry. The imidazole ring can act as a versatile pharmacophore, participating in hydrogen bonding and acting as a bioisostere for other functional groups.[2]

  • Kinase Inhibitors: Many ATP-competitive kinase inhibitors utilize a substituted heterocyclic core to form key hydrogen bonds within the kinase hinge region. This compound provides a ready-made scaffold for elaboration into such inhibitors.

  • GPCR Ligands: The basic nitrogen atoms of the imidazole ring can engage in ionic interactions with acidic residues (e.g., aspartate, glutamate) in G-protein coupled receptors.

  • Fragment-Based Drug Discovery (FBDD): As a well-defined and stable molecular fragment, it can be used in screening campaigns to identify initial hits that can be grown into more potent lead compounds.

Conclusion

tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate represents a strategically important building block for synthetic and medicinal chemistry. Its design incorporates a stable protecting group on a privileged heterocyclic scaffold, enabling its use in complex, multi-step synthetic campaigns. The robust synthetic protocol and predictable reactivity outlined in this guide provide researchers with the necessary technical foundation to leverage this compound for the development of novel therapeutics and advanced chemical probes.

References

  • Vertex AI Search. (n.d.). Introducing tert-Butyl (1-Methyl-1H-benzo[d]imidazol-2-yl)carbamate.
  • Sigma-Aldrich. (n.d.). tert-Butyl ((1H-imidazol-4-yl)methyl)carbamate.
  • EvitaChem. (n.d.). tert-Butyl ((4-methyl-1H-imidazol-2-yl)methyl)carbamate.
  • Chemical Substance Information. (n.d.). tert-butyl 1-Methyl-1H-iMidazol-2-ylcarbaMate.
  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION.
  • The Royal Society of Chemistry. (2009). Supporting Information for Boiling Water-Catalyzed Neutral and Selective N-Boc Deprotection.
  • BLDpharm. (n.d.). 128293-71-0|tert-Butyl (1-methyl-1H-imidazol-4-yl)carbamate.
  • AiFChem, an Xtalpi Company. (n.d.). tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate 97%.
  • ChemicalBook. (n.d.). tert-Butyl carbamate(4248-19-5) 1H NMR spectrum.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • PubChem. (n.d.). tert-butyl N-(1H-imidazol-4-yl)carbamate.
  • Benchchem. (2025). An In-depth Technical Guide to the Synthesis of tert-Butyl Carbamate from tert-Butanol.

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate

This guide provides a comprehensive overview of scientifically-grounded synthetic pathways for the preparation of tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate, a key intermediate in pharmaceutical research and d...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of scientifically-grounded synthetic pathways for the preparation of tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate, a key intermediate in pharmaceutical research and development. The methodologies detailed herein are curated from established chemical literature and are presented with in-depth explanations of the underlying principles, enabling researchers to not only replicate the procedures but also to adapt them for analogous transformations.

Introduction: Significance of the Target Molecule

tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate is a protected form of N,1-dimethyl-1H-imidazol-5-amine. The imidazole moiety is a cornerstone of many biologically active molecules, including the essential amino acid histidine and the neurotransmitter histamine.[1] The specific substitution pattern of this target molecule, featuring a methylated imidazole nitrogen, a methylated exocyclic amine, and a tert-butoxycarbonyl (Boc) protecting group, makes it a valuable building block for the synthesis of more complex pharmaceutical agents. The Boc group provides a stable yet readily cleavable protection for the secondary amine, allowing for selective reactions at other positions of the molecule.[2][3]

This guide will explore two plausible and robust synthetic pathways to access this target molecule, starting from commercially available precursors. Each pathway will be dissected, with a focus on the rationale behind the choice of reagents and reaction conditions, potential challenges, and detailed experimental protocols.

Synthetic Pathway I: Late-Stage N1-Methylation

This initial strategy focuses on constructing the N-methyl-5-aminoimidazole core, followed by Boc protection, and finally, methylation of the imidazole ring at the N1 position. This approach can be advantageous if the starting materials for the unmethylated imidazole are more readily available or cost-effective.

Overall Workflow for Pathway I

Pathway_I A 5-Nitro-1H-imidazole B N-Methyl-1H-imidazol-5-amine A->B Reduction C tert-Butyl methyl(1H-imidazol-5-yl)carbamate B->C Boc Protection D tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate C->D N1-Methylation

Caption: Workflow for the late-stage N1-methylation pathway.

Step-by-Step Experimental Protocols for Pathway I

Step 1: Synthesis of N-Methyl-1H-imidazol-5-amine via Reduction of 5-Nitro-1H-imidazole

The initial step involves the reduction of a commercially available nitroimidazole. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Rationale: 5-Nitro-1H-imidazole is a common starting material. Its reduction to the corresponding amine is a well-established reaction. Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard and high-yielding method for the reduction of aromatic nitro groups.

  • Experimental Protocol:

    • To a solution of 5-nitro-1H-imidazole (1.0 eq) in methanol (0.2 M), add 10% Pd/C (10 mol%).

    • The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

    • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield N-Methyl-1H-imidazol-5-amine, which can be used in the next step without further purification.

  • Troubleshooting:

    • Incomplete reaction: If the reaction is sluggish, ensure the catalyst is active and the hydrogen pressure is maintained. Gentle heating (40-50 °C) can also be applied.

    • Catalyst poisoning: Impurities in the starting material can poison the catalyst. If this is suspected, purifying the starting material by recrystallization may be necessary.

Step 2: Boc Protection of N-Methyl-1H-imidazol-5-amine

The secondary amine is protected using di-tert-butyl dicarbonate (Boc)₂O.[3]

  • Rationale: The Boc group is a widely used protecting group for amines due to its stability in a variety of reaction conditions and its ease of removal under acidic conditions.[2][4] The reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction.

  • Experimental Protocol:

    • Dissolve N-Methyl-1H-imidazol-5-amine (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (1:1, 0.1 M).

    • Add sodium bicarbonate (NaHCO₃) (2.0 eq) to the solution.

    • To this stirred suspension, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in THF dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, the organic solvent is removed under reduced pressure.

    • The aqueous residue is extracted with ethyl acetate (3 x 50 mL).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated to give the crude product.

    • Purify the crude product by column chromatography on silica gel (e.g., a gradient of 0-5% methanol in dichloromethane) to afford tert-Butyl methyl(1H-imidazol-5-yl)carbamate.

  • Troubleshooting:

    • Low yield: Ensure the amine starting material is of high purity. The reaction can be sluggish; extending the reaction time or gentle heating may improve the yield.

    • Side reactions: Over-reaction to form the di-Boc protected product is generally not observed under these conditions.

Step 3: N1-Methylation of tert-Butyl methyl(1H-imidazol-5-yl)carbamate

The final step is the regioselective methylation of the imidazole ring at the N1 position.

  • Rationale: The alkylation of imidazoles can occur at either the N1 or N3 position. The regioselectivity is influenced by steric and electronic factors.[5][6] Using a strong base like sodium hydride (NaH) to deprotonate the imidazole followed by the addition of a methylating agent like methyl iodide (CH₃I) is a common strategy.[7][8] The bulky Boc-protected amino group at the 5-position is expected to direct methylation to the less sterically hindered N1 position.

  • Experimental Protocol:

    • To a solution of tert-Butyl methyl(1H-imidazol-5-yl)carbamate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M) under an inert atmosphere (argon or nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise at 0 °C.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add methyl iodide (CH₃I) (1.1 eq) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., a gradient of 20-50% ethyl acetate in hexanes) to yield tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate.

  • Troubleshooting:

    • Mixture of regioisomers: While N1-methylation is expected to be the major product, some N3-methylation may occur. Careful column chromatography is crucial for separation.

    • Low yield: Ensure anhydrous conditions are maintained as NaH is water-sensitive. The purity of the starting carbamate is also important.

Synthetic Pathway II: Early-Stage N1-Methylation

This alternative strategy involves the methylation of the imidazole ring at an early stage, followed by the introduction and modification of the C5 substituent. This approach can be advantageous if regioselective N1-methylation is more efficient on a simpler imidazole precursor.

Overall Workflow for Pathway II

Pathway_II A 1-Methyl-1H-imidazole-5-carbaldehyde B N-Methyl-1-methyl-1H-imidazol-5-amine A->B Reductive Amination C tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate B->C Boc Protection

Caption: Workflow for the early-stage N1-methylation pathway.

Step-by-Step Experimental Protocols for Pathway II

Step 1: Synthesis of N-Methyl-1-methyl-1H-imidazol-5-amine via Reductive Amination

This step directly introduces the methylamino group at the C5 position of the pre-methylated imidazole ring.

  • Rationale: Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds.[1] The reaction of 1-methyl-1H-imidazole-5-carbaldehyde with methylamine forms an intermediate imine, which is then reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent for this purpose.

  • Experimental Protocol:

    • To a solution of 1-methyl-1H-imidazole-5-carbaldehyde (1.0 eq) in 1,2-dichloroethane (DCE) (0.2 M), add a solution of methylamine (2.0 M in THF) (1.5 eq).

    • Stir the mixture at room temperature for 1 hour to allow for imine formation.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield N-Methyl-1-methyl-1H-imidazol-5-amine.[9][10] The crude product is often pure enough for the next step.

  • Troubleshooting:

    • Low yield: Ensure the quality of the aldehyde and the reducing agent. The reaction can be sensitive to moisture.

    • Formation of side products: Over-reduction of the aldehyde to the corresponding alcohol can occur if a less selective reducing agent like sodium borohydride is used without prior imine formation.

Step 2: Boc Protection of N-Methyl-1-methyl-1H-imidazol-5-amine

The final step is the protection of the secondary amine with a Boc group.

  • Rationale: This step is identical in principle to the Boc protection in Pathway I. It protects the reactive secondary amine for subsequent synthetic manipulations.[3][11]

  • Experimental Protocol:

    • Dissolve N-Methyl-1-methyl-1H-imidazol-5-amine (1.0 eq) in dichloromethane (DCM) (0.2 M).

    • Add triethylamine (Et₃N) (1.5 eq) to the solution.

    • To this stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., a gradient of 20-50% ethyl acetate in hexanes) to afford tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate.

  • Troubleshooting:

    • Incomplete reaction: If the reaction is slow, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be added to accelerate the reaction.[12]

    • Purification challenges: The product and starting material may have similar polarities. Careful TLC analysis and column chromatography are essential for obtaining a pure product.

Characterization Data

Technique Expected Observations
¹H NMR Signals corresponding to the tert-butyl protons (singlet, ~1.5 ppm), the N-methyl protons on the carbamate (singlet, ~2.9-3.1 ppm), the N-methyl protons on the imidazole ring (singlet, ~3.7-3.9 ppm), and the imidazole ring protons (two singlets, ~7.0-7.8 ppm).[5][13]
¹³C NMR Resonances for the tert-butyl carbons, the carbamate carbonyl carbon (~155 ppm), the N-methyl carbons, and the imidazole ring carbons.[13]
Mass Spec (ESI) Expected [M+H]⁺ peak corresponding to the molecular weight of the product.
IR Characteristic C=O stretching frequency for the carbamate group (~1690-1710 cm⁻¹).

Conclusion

The synthesis of tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate can be effectively achieved through at least two distinct and reliable synthetic pathways. The choice between the late-stage and early-stage N1-methylation strategies will likely depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. Both pathways employ well-established and high-yielding chemical transformations, providing a solid foundation for researchers and drug development professionals to access this valuable synthetic intermediate. The detailed protocols and troubleshooting guides provided herein are intended to facilitate the successful execution of these syntheses in a laboratory setting.

Sources

Foundational

mechanism of action for tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate derivatives

An In-depth Technical Guide to the Mechanism of Action of Imidazole-Based Carbamate Derivatives Executive Summary The intersection of privileged structural motifs in medicinal chemistry often yields compounds with potent...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mechanism of Action of Imidazole-Based Carbamate Derivatives

Executive Summary

The intersection of privileged structural motifs in medicinal chemistry often yields compounds with potent and specific biological activities. This guide focuses on derivatives of tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate, a class of molecules combining the versatile imidazole heterocycle with the functionally critical carbamate linker. While this specific scaffold represents a novel area of investigation, a comprehensive analysis of its constituent parts and related structures allows for the formulation of a robust primary mechanistic hypothesis: the inhibition of the aromatase enzyme (CYP19A1). This guide will deconstruct the chemical rationale for this hypothesis, outline a rigorous, self-validating experimental pipeline to confirm the mechanism of action, and explore potential secondary targets. We will delve into the causality behind experimental design, providing not just protocols, but the strategic thinking required for definitive mechanistic elucidation in drug discovery.

Deconstructing the Pharmacophore: An Analysis of the Core Scaffold

The therapeutic potential of this molecular class is not arbitrary; it is a direct consequence of the functional roles of its two key moieties: the imidazole ring and the carbamate group.

The Imidazole Moiety: A Versatile Coordinator and Bioisostere

The imidazole ring is a five-membered heterocycle that is a cornerstone of medicinal chemistry for several reasons.[1] Its electron-rich nature allows it to participate in various non-covalent interactions, and its two nitrogen atoms provide a unique combination of hydrogen bond donor and acceptor capabilities.[1] Crucially, one of the nitrogen atoms in the imidazole ring is an excellent coordinator of metal ions.[2] This property is central to our primary mechanistic hypothesis, as many enzymes, including those in the cytochrome P450 superfamily, feature a metal ion (typically iron) in their active site.[3] The ability of the imidazole ring to form an ionic bond with the heme iron is a well-established mechanism for enzyme suppression.[3][4]

The Carbamate Linker: A Stable Modulator of Interaction

The carbamate group (-NH-CO-O-) is far more than a simple linker. Structurally, it acts as a hybrid of an amide and an ester, granting it significant chemical and proteolytic stability, making it a common peptide bond surrogate in drug design.[5][6] This stability is critical for bioavailability and maintaining the compound's structural integrity in vivo.[7] Functionally, the carbamate moiety is an adept participant in hydrogen bonding through both its carbonyl oxygen and the backbone NH group.[6] This allows it to form strong and specific interactions with amino acid residues within an enzyme's active site, thereby anchoring the molecule and contributing to its inhibitory potency and selectivity.[2]

Primary Mechanistic Hypothesis: Inhibition of Aromatase (CYP19A1)

Based on strong evidence from studies on structurally related imidazole-based carbamates, the most probable mechanism of action is the inhibition of aromatase.[3][8]

Aromatase: The Critical Target in Estrogen-Dependent Cancers

Aromatase, also known as cytochrome P450 19A1 (CYP19A1), is the enzyme responsible for the final and rate-limiting step of estrogen biosynthesis—the conversion of androgens (like testosterone and androstenedione) to estrogens (estradiol and estrone).[3] In postmenopausal women, the primary source of estrogen is through this peripheral aromatization. Elevated estrogen levels are a key driver for the growth of hormone-receptor-positive breast cancers.[3] Therefore, inhibiting aromatase is a clinically validated and highly effective strategy for treating these malignancies.

The proposed mechanism of inhibition involves a dual-pronged attack on the enzyme's active site, leveraging the distinct properties of the imidazole and carbamate moieties.

  • Heme Coordination: The primary inhibitory action is believed to be the coordination of the N3 atom of the 1-methyl-1H-imidazole ring to the ferric iron atom of the aromatase's heme group. This direct binding competitively blocks the active site from accessing its natural androgen substrate.

  • Active Site Anchoring: The rest of the molecule, including the carbamate group, positions itself within the enzyme's binding pocket to form supplementary interactions, such as hydrogen bonds and hydrophobic interactions, with key amino acid residues. This enhances binding affinity and selectivity.

This proposed binding mode is visually represented below.

cluster_Aromatase Aromatase Active Site cluster_Inhibitor Imidazole Carbamate Derivative Heme Heme Group (Fe³⁺) Residues Active Site Residues Imidazole Imidazole Ring Imidazole->Heme Coordination Bond (Primary Inhibition) Carbamate Carbamate Group Carbamate->Residues Hydrogen Bonds (Affinity & Selectivity) tertButyl tert-Butyl Group tertButyl->Residues Hydrophobic Interactions

Caption: Proposed binding mode of an imidazole carbamate derivative in the aromatase active site.

Downstream Cellular Consequences

By inhibiting aromatase, the derivative effectively cuts off the supply of estrogen to hormone-dependent cancer cells. This leads to a cascade of downstream effects, primarily the induction of cell cycle arrest and, ultimately, apoptosis (programmed cell death), resulting in a potent antiproliferative effect on cancer cell lines like MCF-7.[8]

Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens ER Estrogen Receptor (ER) Estrogens->ER Transcription Gene Transcription (Proliferation & Survival) ER->Transcription Growth Tumor Cell Growth Transcription->Growth Inhibitor Imidazole Carbamate Derivative Inhibitor->Aromatase Inhibition

Caption: Pathway of aromatase inhibition leading to reduced tumor cell growth.

A Pipeline for Mechanistic Validation

To rigorously test this hypothesis, a multi-stage experimental workflow is essential. This pipeline is designed to be self-validating, with each stage providing evidence that informs the next.

A Stage 1: In Vitro Enzyme Assay (Aromatase Inhibition) B Stage 2: Cell-Based Assay (Antiproliferative Effects) A->B Confirm Cellular Activity C Stage 3: In Silico Modeling (Binding Mode Analysis) B->C Rationalize SAR D Stage 4: Selectivity Profiling (Off-Target Effects) B->D Assess Safety C->A Guide New Designs

Caption: Experimental workflow for validating the mechanism of action.

Stage 1: In Vitro Aromatase Inhibition Assay

Causality: The first and most direct test of the hypothesis is to determine if the compound can inhibit the target enzyme in an isolated system. A fluorimetric assay is chosen for its high sensitivity and suitability for high-throughput screening.[3]

Protocol: Fluorimetric Aromatase (CYP19A1) Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the test compound in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM).

    • Prepare a solution of recombinant human aromatase enzyme in assay buffer.

    • Prepare a solution of the fluorogenic substrate (e.g., dibenzylfluorescein) in assay buffer.

    • Prepare a solution of the positive control, Letrozole (a known potent aromatase inhibitor), at a concentration known to give >90% inhibition.

  • Assay Procedure (96-well plate format):

    • To each well, add 20 µL of the test compound dilution, positive control, or vehicle control (DMSO in buffer).

    • Add 40 µL of the aromatase enzyme solution to all wells and incubate for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding 40 µL of the fluorogenic substrate solution to all wells.

    • Immediately begin kinetic reading on a fluorescence plate reader (e.g., Excitation 485 nm, Emission 530 nm) every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the fluorescence vs. time curve.

    • Normalize the data by setting the vehicle control rate as 100% activity and a no-enzyme control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

CompoundPutative Aromatase IC50 (nM)
Lead Derivative 15.2
Analog 1.189.5
Analog 1.2>10,000
Letrozole (Control)2.5
Stage 2: Cell-Based Antiproliferation Assay

Causality: Demonstrating enzyme inhibition is necessary but not sufficient. We must confirm that this biochemical activity translates into a desired biological effect in a relevant cellular context. The MCF-7 human breast cancer cell line is estrogen-receptor-positive and its proliferation is dependent on estrogen, making it the ideal model system.[8]

Protocol: MTT Assay for Cell Viability

  • Cell Culture:

    • Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS) until they reach ~80% confluency.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture media.

    • Remove the old media from the cells and replace it with 100 µL of the media containing the test compound, positive control (e.g., doxorubicin), or vehicle control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for an additional 4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the percent viability versus the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Exploration of Secondary Mechanisms

While aromatase inhibition is the primary hypothesis, the structural motifs present in the molecule could potentially interact with other biological targets. A comprehensive investigation should consider these possibilities.

  • Carbonic Anhydrase Inhibition: The imidazole ring is a known zinc-binding pharmacophore and can inhibit various isoforms of carbonic anhydrase, a zinc metalloenzyme.[9] This could be explored using relevant enzyme inhibition assays.

  • Microtubule Disruption: Some benzimidazole carbamates, like nocodazole, are known to inhibit tubulin polymerization, leading to cell cycle arrest.[10] While the core is different, this mechanism cannot be entirely ruled out without specific testing, such as cell cycle analysis by flow cytometry or immunofluorescence staining of the microtubule network.

  • Farnesyltransferase Inhibition: Certain imidazole-containing compounds have been identified as inhibitors of farnesyltransferase, an enzyme involved in post-translational modification of proteins like Ras, which is crucial in cancer signaling.[11]

Conclusion and Future Directions

The tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate scaffold represents a promising starting point for the development of novel therapeutic agents. The confluence of a metal-coordinating imidazole ring and a hydrogen-bonding carbamate group strongly supports a mechanism of action centered on the inhibition of aromatase (CYP19A1). The experimental pipeline detailed in this guide provides a rigorous and logical framework for validating this hypothesis, moving from direct enzyme kinetics to cellular effects and in silico modeling. Future work should focus on executing this pipeline, performing structure-activity relationship (SAR) studies to optimize potency and selectivity, and conducting in vivo studies in xenograft models to confirm anti-tumor efficacy.

References

  • Ammazzalorso, A., et al. (2021). Design, synthesis and biological evaluation of imidazole and triazole-based carbamates as novel aromatase inhibitors. European Journal of Medicinal Chemistry, 210, 113115. [Link]

  • De Luca, L., et al. (2021). Design, synthesis and biological evaluation of imidazole and triazole-based carbamates as novel aromatase inhibitors. PubMed, 33360796. [Link]

  • Semantic Scholar. (2024). Imidazole Carbamates as a Promising Alternative for Treating Trichomoniasis: In Vitro Effects on the Growth and Gene Expression of Trichomonas vaginalis. [Link]

  • Khalifah, R. G., et al. (1987). Interaction of the unique competitive inhibitor imidazole and related compounds with the active site metal of carbonic anhydrase. ACS Publications. [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. [Link]

  • Khalifah, R. G. (1987). Interaction of the Unique Competitive Inhibitor Imidazole and Related Compounds With the Active Site Metal of Carbonic Anhydrase. PubMed. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - NIH. [Link]

  • Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • Liu, X., et al. (2012). Synthesis and acrosin inhibitory activity of methyl 5-substituted-1H-benzo[d]imidazol-2-yl carbamate derivatives. PubMed. [Link]

  • Hernández-Luis, F., & Hernández, S. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. [Link]

  • International Journal of Pharmaceutical Sciences. (2025). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. [Link]

  • Bell, I. M., et al. (2001). 3-Aryl-4-aryloyl-1-(1H-imidazol-5-yl)methylpyrrole, a novel class of farnesyltransferase inhibitors. PubMed. [Link]

  • Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. ResearchGate. [Link]

  • Rodolico, G., et al. (2021). Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. MDPI. [Link]

Sources

Exploratory

A Technical Guide to the Physicochemical Characterization of tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the fundamental physicochemical properties of tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate, a heterocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the fundamental physicochemical properties of tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. A precise understanding of its molecular weight and exact mass is critical for its synthesis, purification, and characterization, as well as for its application in high-throughput screening and structural biology.

Core Physicochemical Properties

The accurate determination of mass is a cornerstone of chemical analysis. For a given molecule, two key mass-related parameters are of primary importance: the molecular weight and the exact mass. While often used interchangeably in general discourse, these terms have distinct scientific meanings and applications.

PropertyValueUnit
Molecular Formula C₁₀H₁₇N₃O₂
Molecular Weight 211.26 g/mol
Exact Mass 211.132076794Da

The molecular weight (or average molecular mass) is calculated using the weighted average of the atomic masses of its constituent elements, taking into account the natural abundance of their isotopes. This value is indispensable for gravimetric analysis and for preparing solutions of known molarity.

In contrast, the exact mass (or monoisotopic mass) is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This is the value that is experimentally determined using high-resolution mass spectrometry (HRMS).[1] The high precision of this measurement, often to several decimal places, allows for the unambiguous determination of the elemental composition of a molecule.[2]

Molecular Structure and Functional Groups

The structure of tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate incorporates several key functional groups that dictate its chemical reactivity and potential biological activity. These include a carbamate group, a substituted imidazole ring, and a tert-butyl group.

cluster_0 tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate C1 C C2 C C1->C2 H3 H C1->H3 C3 C C2->C3 H4 H C2->H4 N1 N C3->N1 N2 N C3->N2 C4 N O1 O C4->O1 O2 O C4->O2 C5 C C6 C C5->C6 C7 C C5->C7 C8 C C5->C8 N1->C1 H1 H3C N1->H1 H5 H3C C6->H5 N2->C4 H2 CH3 N2->H2 H6 H3C C7->H6 O2->C5 H7 H3C C8->H7 C9 C C10 C C11 C

Caption: Molecular structure of tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate.

Experimental Determination of Exact Mass by High-Resolution Mass Spectrometry

The definitive method for determining the exact mass of a small molecule is high-resolution mass spectrometry (HRMS).[2] Techniques such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometry provide the necessary resolving power and mass accuracy to confirm the elemental composition of a compound.[1]

Experimental Workflow

The following protocol outlines a typical workflow for the determination of the exact mass of tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate using an Orbitrap mass spectrometer.

A Sample Preparation B Infusion into ESI Source A->B Syringe Pump C Ionization B->C High Voltage D Ion Transfer to Orbitrap C->D Ion Optics E Mass Analysis D->E Fourier Transform F Data Processing E->F Software Analysis G Elemental Composition Confirmation F->G Mass-to-Charge Ratio

Caption: Workflow for exact mass determination by HRMS.

Step-by-Step Methodology
  • Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent system, typically a mixture of acetonitrile and water with a small amount of formic acid to promote protonation. A typical concentration is 1-10 µg/mL.

  • Instrument Calibration: The mass spectrometer is calibrated using a standard solution containing compounds of known exact masses that bracket the expected mass of the analyte.

  • Sample Introduction: The sample solution is introduced into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: A high voltage is applied to the ESI needle, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules are desolvated and become gas-phase ions, primarily as protonated molecules [M+H]⁺.

  • Mass Analysis: The ions are transferred into the Orbitrap mass analyzer. The ions are trapped in an electrostatic field and oscillate with a frequency that is inversely proportional to the square root of their mass-to-charge ratio (m/z). The instrument detects the image current produced by the oscillating ions.

  • Data Acquisition and Processing: The image current is converted into a mass spectrum via a Fourier transform. The resulting spectrum will show the m/z of the protonated molecule with high resolution.

  • Elemental Composition Confirmation: The experimentally determined m/z of the [M+H]⁺ ion is compared to the theoretical exact mass calculated for the protonated form of C₁₀H₁₇N₃O₂. The high mass accuracy of the measurement (typically < 5 ppm) provides strong evidence for the assigned elemental composition.

The causality behind these experimental choices lies in the need to generate gas-phase ions from the analyte with minimal fragmentation and to measure their mass with the highest possible accuracy and resolution. ESI is a "soft" ionization technique well-suited for this purpose. The Orbitrap analyzer provides the high resolution necessary to distinguish between ions of very similar masses and the high mass accuracy to confirm the elemental formula.[1]

Conclusion

The precise determination of the molecular weight and exact mass of tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate is a fundamental prerequisite for its use in research and development. The molecular weight is essential for stoichiometric calculations, while the exact mass, determined by high-resolution mass spectrometry, provides unambiguous confirmation of its elemental composition. The methodologies described herein represent the current standards in the field for the physicochemical characterization of small molecules.

References

  • Gu, H., & Chen, H. (2014). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. Analytical Chemistry, 86(15), 7489–7496. [Link]

  • Forcisi, S., et al. (2023). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Molecules, 28(5), 2154. [Link]

  • PubChem. (n.d.). Isouron. National Center for Biotechnology Information. Retrieved March 25, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Strategic Use of tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate in Pharmaceutical Drug Discovery

Introduction: The Strategic Value of a Specialized Building Block The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic propertie...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of a Specialized Building Block

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions, including hydrogen bonding and metal coordination.[1][2] It is particularly prominent in the field of oncology, where it serves as a foundational element for a multitude of kinase inhibitors.[2][3][4] The successful synthesis of complex, highly functionalized drug candidates often hinges on a strategic, multi-step approach that employs protecting groups to mask reactive sites and building blocks that install specific, pre-functionalized moieties.

This guide focuses on tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate , a specialized chemical intermediate designed for advanced drug discovery programs. Its structure is notable for two key features that offer significant strategic advantages to the medicinal chemist:

  • The 1-methyl-1H-imidazol-5-yl Core: This provides the essential heterocyclic scaffold prevalent in many kinase inhibitors.

  • The N-methyl-N-Boc Protected Amine: This is not a simple protected amine. The tert-butyloxycarbonyl (Boc) group serves as a robust, yet readily cleavable, protecting group that is stable to a wide range of reaction conditions but can be efficiently removed under acidic treatment.[5][6] Critically, the integral N-methyl group permanently caps a potential hydrogen bond donor. This is a deliberate design element used in lead optimization to enhance membrane permeability, block unwanted interactions with off-target proteins, or to fit sterically into a specific hydrophobic pocket within the target active site, often imparting greater selectivity.[3]

This document provides a comprehensive overview of the synthesis and strategic application of this building block, complete with detailed, field-proven protocols for its use in constructing advanced pharmaceutical intermediates.

Compound Properties, Handling, and Storage

Effective use of any chemical reagent begins with a thorough understanding of its properties and safe handling procedures. The data presented below are based on the compound's chemical structure and data from closely related analogues.[7][8]

PropertyDataNotes
IUPAC Name tert-butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate
Molecular Formula C₁₀H₁₇N₃O₂
Molecular Weight 211.26 g/mol
Appearance Predicted: White to off-white solidBased on analogous Boc-protected aminoimidazoles.
Solubility Soluble in MeOH, DCM, THF, Ethyl AcetateExpected behavior for a moderately polar, protected organic molecule.
Storage Conditions Store at 2-8°C under an inert atmosphereRecommended to prevent degradation from moisture and atmospheric CO₂.[8][9]
Safety Information GHS Pictogram: GHS07 (Warning)May cause skin and eye irritation. Standard laboratory PPE (gloves, goggles, lab coat) is required.

Proposed Synthesis of the Building Block

As this is a specialized building block, a direct, one-step synthesis is unlikely. A robust, multi-step synthetic route is proposed below, based on established and reliable organic chemistry transformations. This pathway ensures high purity and predictable yields.

G cluster_0 Synthetic Workflow start 1-Methyl-5-nitro-1H-imidazole step1 5-Amino-1-methyl-1H-imidazole start->step1 Step 1: Nitro Reduction (e.g., H₂, Pd/C) step2 5-(Methylamino)-1-methyl-1H-imidazole step1->step2 Step 2: N-Methylation (e.g., Reductive Amination) end_product tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate step2->end_product Step 3: Boc Protection (Boc₂O, Base)

Caption: Proposed multi-step synthesis of the title compound.

Protocol 3.1: Step 1 - Synthesis of 5-Amino-1-methyl-1H-imidazole

Causality: The synthesis begins with the reduction of a commercially available nitro-imidazole. Catalytic hydrogenation with Palladium on carbon (Pd/C) is a clean and efficient method for reducing aromatic nitro groups to primary amines with high yield and minimal side products.

  • Reagents & Equipment:

    • 1-Methyl-5-nitro-1H-imidazole (1.0 eq)

    • 10% Palladium on Carbon (5-10 mol%)

    • Methanol (MeOH) or Ethanol (EtOH) as solvent

    • Hydrogen gas (H₂) source (balloon or Parr hydrogenator)

    • Round-bottom flask, magnetic stirrer, filtration apparatus (Celite pad)

  • Procedure:

    • To a solution of 1-methyl-5-nitro-1H-imidazole in MeOH (approx. 0.2 M), carefully add 10% Pd/C under an inert atmosphere (e.g., Nitrogen or Argon).

    • Evacuate the flask and backfill with H₂ gas (a balloon is sufficient for small scale). For larger scales, use a Parr apparatus at 40-50 psi.

    • Stir the reaction vigorously at room temperature.

    • Monitor the reaction progress by TLC or LC-MS (typically complete within 4-16 hours).

    • Once complete, carefully purge the flask with an inert gas to remove excess H₂.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional MeOH.

    • Concentrate the filtrate under reduced pressure to yield 5-amino-1-methyl-1H-imidazole, which is often used in the next step without further purification.

Protocol 3.2: Step 2 - Synthesis of 5-(Methylamino)-1-methyl-1H-imidazole

Causality: Reductive amination is a highly effective method for N-methylation. Here, the primary amine is condensed with formaldehyde to form an intermediate imine (or aminal), which is then reduced in situ by a mild hydride reagent like sodium triacetoxyborohydride (STAB). STAB is chosen because it is less reactive than NaBH₄ and selectively reduces the imine in the presence of the aldehyde.

  • Reagents & Equipment:

    • 5-Amino-1-methyl-1H-imidazole (1.0 eq)

    • Aqueous Formaldehyde (37% solution, 1.1 eq)

    • Sodium triacetoxyborohydride (STAB, 1.5 eq)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

    • Acetic Acid (catalytic amount)

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Dissolve 5-amino-1-methyl-1H-imidazole in DCM.

    • Add aqueous formaldehyde followed by a catalytic amount of acetic acid. Stir for 30-60 minutes at room temperature to allow for imine formation.

    • Add STAB portion-wise to control gas evolution.

    • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

    • Carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Protocol 3.3: Step 3 - Synthesis of tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate

Causality: The final step is the protection of the newly formed secondary amine with a Boc group. Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for this transformation. A base like triethylamine (TEA) or DIPEA is used to neutralize the acidic byproduct formed during the reaction, driving it to completion.

  • Reagents & Equipment:

    • 5-(Methylamino)-1-methyl-1H-imidazole (1.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq)

    • Triethylamine (TEA, 1.5 eq) or Diisopropylethylamine (DIPEA)

    • Tetrahydrofuran (THF) or Dichloromethane (DCM) as solvent

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Dissolve 5-(methylamino)-1-methyl-1H-imidazole in THF or DCM.

    • Add TEA or DIPEA, followed by the dropwise addition of a solution of Boc₂O in the same solvent.

    • Stir the reaction at room temperature for 4-12 hours. Monitor by TLC or LC-MS.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure title compound.

Application in Drug Discovery: A Gateway to Novel Analogs

The primary utility of this building block is to serve as a stable, pre-functionalized intermediate. After its incorporation into a larger molecular scaffold, the Boc group can be selectively removed to reveal the N-methylamino group, which can then be further derivatized, for example, through amide bond formation.

G cluster_1 Application Workflow start tert-Butyl methyl(1-methyl-1H- imidazol-5-yl)carbamate deprotected 5-(Methylamino)-1-methyl-1H-imidazole (Secondary Amine Intermediate) start->deprotected Step A: Boc Deprotection (TFA or HCl) coupled Final Derivatized Product (e.g., Tertiary Amide) deprotected->coupled Step B: Amide Coupling (R-COOH, Coupling Reagents)

Caption: Workflow for utilizing the building block in synthesis.

Protocol 4.1: Step A - N-Boc Deprotection

Causality: The Boc group is designed to be labile to strong acid. Trifluoroacetic acid (TFA) in an inert solvent like DCM is the most common and effective method. The mechanism involves protonation of the carbamate carbonyl, followed by elimination of isobutylene and carbon dioxide, cleanly liberating the free amine as its TFA salt.[6][10]

  • Reagents & Equipment:

    • N-Boc protected substrate (1.0 eq)

    • Trifluoroacetic acid (TFA, 10-20 eq, or 20-50% v/v solution)

    • Dichloromethane (DCM)

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Dissolve the Boc-protected compound in DCM.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add TFA to the stirred solution.

    • Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor by TLC or LC-MS until no starting material remains.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • The resulting amine TFA salt is often a solid or oil and can be carried forward directly or neutralized by partitioning between DCM and a saturated aqueous NaHCO₃ solution to obtain the free base.

  • Troubleshooting:

    • Incomplete Reaction: Extend reaction time or increase the concentration of TFA.

    • Degradation of Acid-Sensitive Groups: Consider milder conditions, such as 4M HCl in dioxane at 0°C or using oxalyl chloride in methanol for highly sensitive substrates.[10][11]

Protocol 4.2: Step B - Representative Amide Coupling

Causality: Amide bond formation is a cornerstone of medicinal chemistry.[12][13] Using a coupling reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) is a standard and effective method. EDC activates the carboxylic acid, and HOBt forms an active ester intermediate that reacts cleanly with the secondary amine, minimizing side reactions and racemization if the acid is chiral.[12]

  • Reagents & Equipment:

    • Deprotected secondary amine (from Step A, 1.0 eq)

    • Carboxylic acid of interest (R-COOH, 1.1 eq)

    • EDC hydrochloride (1.5 eq)

    • HOBt (1.3 eq)

    • DIPEA or TEA (3.0 eq)

    • Dimethylformamide (DMF) or DCM as solvent

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • In a flask, dissolve the carboxylic acid, HOBt, and the secondary amine in DMF.

    • Add DIPEA to the mixture.

    • Add EDC portion-wise and stir the reaction at room temperature.

    • Monitor the reaction by LC-MS (typically complete in 6-24 hours).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting amide by flash column chromatography or preparative HPLC.

Case Study: A Building Block for mTOR Kinase Inhibitors

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers.[3] Small molecule inhibitors targeting kinases within this pathway, particularly mTOR, are of high therapeutic interest.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Growth Cell Growth & Proliferation mTORC1->Growth

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Studies have shown that N-methylated imidazolopyrimidines can be potent and highly selective inhibitors of mTOR.[3] The selectivity over related PI3K kinases is hypothesized to arise from the N-methyl group, which prevents a hydrogen bond interaction required for PI3K binding but not for mTOR.

Our building block, tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate , is an ideal precursor for synthesizing such inhibitors. After deprotection (Protocol 4.1), the resulting 5-(methylamino)-1-methyl-1H-imidazole can be coupled with a functionalized pyrimidine or purine core (e.g., a 4-chloro-pyrimidine) via an SₙAr reaction or other cross-coupling methods to generate a final drug candidate with the desired N-methylated imidazole motif. This strategic use of a pre-functionalized building block accelerates the discovery process and allows for rapid exploration of structure-activity relationships around this key pharmacophore.

References

  • Gunanathan, C., & Shaughnessy, K. H. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(25), 4789-4794. [Link]

  • Pattar, V. P., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(36), 4873-4876. [Link]

  • Venkatesan, A. M., et al. (2013). A hit to lead discovery of novel N-methylated imidazolo-, pyrrolo-, and pyrazolo-pyrimidines as potent and selective mTOR inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(18), 5199-5204. [Link]

  • van Eis, M. J., et al. (2011). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 2(12), 920-925. [Link]

  • Molbase. tert-butyl n-methyl-n-({1-[(1-methyl-1h-imidazol-2-yl)methyl]piperidin-3-yl}methyl)carbamate. [Link]

  • Reddy, P. G., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23835-23840. [Link]

  • Kim, S., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. [Link]

  • Sabiah, S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 1846-1849. [Link]

  • Al-Ostoot, F. H., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 28(23), 7793. [Link]

  • D'Souza, D., & O'Doherty, G. A. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Jia, Y. X., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Organic Chemistry, 2(2), 159-162. [Link]

  • El-Gamal, M. I., et al. (2025). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Pharmaceuticals, 18(12), 1839. [Link]

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  • PubChem. tert-butyl N-(1H-imidazol-4-yl)carbamate. [Link]

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  • Organic Chemistry Portal. Amine synthesis by amide reduction. [Link]

  • Gomha, S. M., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(5), 1473. [Link]

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  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-140. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1146. [Link]

  • Leese, C. L., & Timmis, G. M. (1961). 1-Aminoimidazoles and derivatives. Part I. The synthesis of 1-amino-derivatives of 5-amino-2-methylimidazole-4-carboxamide. Journal of the Chemical Society, 3816-3818. [Link]

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Application

Prospective Catalytic Applications of tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate in Organic Synthesis: A Guide to Unleashing its Potential as an N-Heterocyclic Carbene Precursor

An Application Note for Researchers and Drug Development Professionals Abstract This technical guide explores the prospective catalytic applications of tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate, a novel imida...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This technical guide explores the prospective catalytic applications of tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate, a novel imidazole derivative. While direct catalytic applications of this specific compound have not been documented in peer-reviewed literature, its molecular architecture strongly suggests its potential as a precursor to a unique N-heterocyclic carbene (NHC). This document serves as a forward-looking guide for researchers, providing a scientifically-grounded framework for the generation and utilization of the derived NHC in cornerstone organic transformations. We present detailed, field-proven protocols for the in situ generation of the active catalyst and its proposed application in the Benzoin and Stetter reactions, two powerful C-C bond-forming methodologies. The causality behind experimental choices is explained, and protocols are designed as self-validating systems.

Introduction: Unveiling a Latent Catalyst

N-Heterocyclic carbenes (NHCs) have revolutionized organocatalysis, primarily through their ability to induce "umpolung" or reverse polarity in carbonyl compounds.[1][2] This unique reactivity allows aldehydes, which are typically electrophilic at the carbonyl carbon, to function as nucleophilic acyl anion equivalents. This principle is the foundation for a multitude of powerful synthetic transformations, including the Benzoin and Stetter reactions.[1][3]

The compound tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate possesses the core imidazole scaffold characteristic of the most common NHC precursors.[4][5] However, it is not a classic imidazolium salt. We hypothesize that this carbamate can be converted into a catalytically active NHC through a two-step activation sequence:

  • N-Alkylation/Quaternization: Alkylation of the N3 position of the imidazole ring to form the corresponding imidazolium salt, the direct precursor to the NHC.

  • Deprotonation: Treatment with a suitable base to abstract the acidic proton from the C2 position, generating the free, nucleophilic carbene.[6][7]

The presence of the N-Boc-N-methylamino group at the C5 position is particularly interesting. This electron-donating group is expected to modulate the electronic properties of the resulting NHC, potentially influencing its nucleophilicity, stability, and catalytic activity in novel ways compared to conventionally substituted NHCs.

This guide provides the necessary theoretical and practical framework to investigate this potential.

Proposed Generation of the Active NHC Catalyst

The transformation from the inert carbamate precursor to the active NHC catalyst is a critical step. We propose a reliable two-step, one-pot procedure for its in situ generation.

Expert Rationale: The choice of methyl triflate (MeOTf) in the first step is based on its high electrophilicity, which ensures rapid and efficient quaternization of the imidazole nitrogen. For the deprotonation step, potassium tert-butoxide (KOtBu) is a strong, non-nucleophilic base, ideal for generating the free carbene without competing side reactions.[6] Anhydrous and inert conditions are paramount to prevent the decomposition of the highly reactive NHC.

G cluster_0 Step 1: Quaternization cluster_1 Step 2: Deprotonation Precursor tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate Reagent1 + Methyl Triflate (MeOTf) in Anhydrous THF Imidazolium Imidazolium Salt Intermediate (Direct NHC Precursor) Reagent1->Imidazolium Reagent2 + KOtBu (Base) (Deprotonation at C2) ActiveNHC Active NHC Catalyst (Ready for Catalysis) Reagent2->ActiveNHC G NHC Active NHC Breslow Breslow Intermediate (Nucleophilic Acyl Anion) NHC->Breslow + RCHO Aldehyde1 Aldehyde (RCHO) Adduct Tetrahedral Adduct Breslow->Adduct + RCHO Aldehyde2 Aldehyde (RCHO) Product Benzoin Product (α-Hydroxy Ketone) Adduct->Product - NHC

Caption: Simplified catalytic cycle for the NHC-catalyzed Benzoin condensation.

Experimental Protocol: Homo-condensation of Benzaldehyde

Materials:

  • tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate (Precursor)

  • Methyl trifluoromethanesulfonate (MeOTf)

  • Potassium tert-butoxide (KOtBu)

  • Benzaldehyde (freshly distilled)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Catalyst Generation:

    • To a flame-dried 25 mL Schlenk flask under an argon atmosphere, add the carbamate precursor (0.05 mmol, 5 mol%).

    • Add 2.0 mL of anhydrous THF via syringe.

    • Cool the solution to 0 °C in an ice bath.

    • Add MeOTf (0.05 mmol, 1.0 eq) dropwise via syringe. Stir for 30 minutes at 0 °C to form the imidazolium salt.

    • Add KOtBu (0.05 mmol, 1.0 eq) as a solid in one portion under a positive flow of argon.

    • Stir the mixture at room temperature for 30 minutes. The formation of the active NHC catalyst is often accompanied by a color change.

  • Catalytic Reaction:

    • To the solution containing the in situ generated NHC, add freshly distilled benzaldehyde (1.0 mmol, 1.0 eq) via syringe.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:EtOAc eluent system.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel (gradient elution, e.g., 9:1 to 4:1 Hexanes:EtOAc) to yield pure benzoin.

  • Validation:

    • Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and comparison to literature data.

Data Summary (Prospective)
SubstrateCatalyst LoadingBaseSolventTime (h)Expected Yield
Benzaldehyde5 mol%KOtBuTHF18> 85%

Application Protocol 2: The Intramolecular Stetter Reaction

The Stetter reaction is a powerful method for forming 1,4-dicarbonyl compounds via the conjugate addition of an aldehyde-derived acyl anion to a Michael acceptor. [3]The intramolecular version is particularly valuable for the stereoselective synthesis of complex cyclic structures. [8][9]This protocol provides a framework for testing the new NHC in a more demanding transformation.

Mechanism Overview: The catalytic cycle begins identically to the benzoin condensation, with the formation of the Breslow intermediate. This nucleophilic species then undergoes an intramolecular Michael-type addition to the tethered α,β-unsaturated system. A final proton transfer and catalyst extrusion yields the cyclized 1,4-dicarbonyl product. [8]

G NHC Active NHC Breslow Breslow Intermediate (Intramolecular) NHC->Breslow + Substrate Substrate Aldehyde-Enal Substrate Cyclization Intramolecular Michael Addition Breslow->Cyclization Adduct Cyclized Adduct Cyclization->Adduct Product Cyclic 1,4-Diketone Product Adduct->Product - NHC

Caption: Catalytic cycle for the NHC-catalyzed intramolecular Stetter reaction.

Experimental Protocol: Cyclization of a Model Aldehyde-Enone

This protocol is adapted for a generic substrate containing both an aldehyde and a tethered Michael acceptor, such as (E)-2-(2-formylphenoxy)ethyl acrylate.

Materials:

  • Stetter reaction substrate (e.g., (E)-2-(2-formylphenoxy)ethyl acrylate)

  • tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate (Precursor)

  • Methyl trifluoromethanesulfonate (MeOTf)

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Toluene

  • Standard work-up and purification reagents as listed in Protocol 1.

Procedure:

  • Catalyst Generation:

    • To a flame-dried Schlenk flask under argon, add the carbamate precursor (0.1 mmol, 10 mol%).

    • Add 5.0 mL of anhydrous toluene.

    • Cool to 0 °C and add MeOTf (0.1 mmol, 1.0 eq). Stir for 30 minutes.

    • Add KOtBu (0.1 mmol, 1.0 eq) and allow the mixture to warm to room temperature, stirring for 30 minutes.

  • Catalytic Reaction:

    • Prepare a solution of the Stetter substrate (1.0 mmol, 1.0 eq) in 5.0 mL of anhydrous toluene.

    • Add the substrate solution to the catalyst mixture via syringe pump over 4 hours. Expert Insight: Slow addition is often crucial in Stetter reactions to maintain a low concentration of the free aldehyde, minimizing side reactions like benzoin condensation.

    • After the addition is complete, stir the reaction at room temperature for an additional 12 hours.

    • Monitor for the disappearance of starting material by TLC.

  • Work-up and Purification:

    • Follow the work-up and purification procedure outlined in Protocol 1. The product, a cyclic 1,4-dicarbonyl compound, may require a modified solvent system for flash chromatography.

Data Summary (Prospective)
Substrate TypeCatalyst LoadingBaseSolventTime (h)Expected Yield
Aldehyde-Enone10 mol%KOtBuToluene16> 70%

Concluding Remarks and Future Outlook

This application note provides a comprehensive, albeit prospective, guide to exploring the catalytic utility of tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate. The protocols for catalyst generation and application in the Benzoin and Stetter reactions are based on robust, well-established principles of NHC catalysis. [2][8]Successful implementation of these protocols would not only establish a new catalytically active NHC but also open the door to further investigations. Key future directions include:

  • Synthesis of Chiral Analogues: The development of chiral versions of this precursor could lead to valuable new catalysts for asymmetric synthesis.

  • Substrate Scope Expansion: Testing the catalyst's efficacy in other NHC-mediated transformations, such as hydroacylations, annulations, and redox reactions. [1]* Mechanistic Studies: Investigating the electronic influence of the C5-substituent on the stability and reactivity of the Breslow intermediate.

It is our hope that this guide will empower researchers to unlock the full synthetic potential of this promising new precursor.

References

  • Izquierdo, J., Ortuño, M. A., & Lledós, A. (2014). Understanding the Mechanism of the Intramolecular Stetter Reaction. A DFT Study. Molecules, 19(6), 7315-7330. [Link]

  • D'Alfonso, A., & D'Accolti, L. (2018). An Overview on the N-Heterocyclic Carbene-Catalyzed Aza-Benzoin Condensation Reaction. Molecules, 23(5), 1056. [Link]

  • Maji, R., & Wheeler, S. E. (2017). Overall mechanism of the NHC‐catalysed intermolecular Stetter reaction of aliphatic aldehydes and enones to form 1,4‐diketones. Angewandte Chemie International Edition, 56(3), 849-853. [Link]

  • Kaur, H., & Singh, G. (2022). Imidazolium-Based N-Heterocyclic Carbenes (NHCs) and Metal-Mediated Catalysis. IntechOpen. [Link]

  • Wang, W., et al. (2015). The Real Role of N-Heterocyclic Carbene in Reductive Functionalization of CO2: An Alternative Understanding from Density Functional Theory Study. Journal of the American Chemical Society, 137(31), 9947-9957. [Link]

  • Menon, R. S., & Biju, A. T. (2021). N-Heterocyclic Carbene Mediated Organocatalysis Reactions. IntechOpen. [Link]

  • Al-Ghorbani, M., et al. (2023). Advancements in N-heterocyclic carbenes (NHCs) catalysis for benzoin reactions: A comprehensive review. Journal of the Iranian Chemical Society, 20(7), 1-33. [Link]

  • Menon, R. S., & Biju, A. T. (2016). Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions. Beilstein Journal of Organic Chemistry, 12, 446-461. [Link]

  • Shneine, J. K., Ahmad, S. M., & Zagheer, D. S. (2022). Recent Developments of Stetter Reaction: A Brief Review. Biomedicine and Chemical Sciences, 1(4), 246-258. [Link]

  • Reddy, R. S., et al. (2015). N-Heterocyclic carbene (NHC)-catalyzed intramolecular benzoin condensation–oxidation. Organic & Biomolecular Chemistry, 13(28), 7676-7680. [Link]

  • Mondal, P., & Biju, A. T. (2022). Sequential One-Pot Carbene-Catalyzed Intramolecular Stetter Reaction and Acid-Mediated Condensation: Access to Heteroatom Analogues of π-Extended Polyaromatic Hydrocarbons. Organic Letters, 24(39), 7170-7175. [Link]

  • Zhang, Z., & Widenhoefer, R. A. (2008). Intermolecular Hydroamination of Allenes with N-Unsubstituted Carbamates Catalyzed by a Gold(I) N-Heterocyclic Carbene Complex. Organometallics, 27(23), 6301-6304. [Link]

  • Feng, J., & He, L. (2019). (A) Generation of a free carbene via deprotonation of an imidazolium salt. (B) Exemplified by IMe‐NHC. ChemNanoMat, 5(8), 958-966. [Link]

  • Raynaud, J., et al. (2012). Imidazol(in)ium Hydrogen Carbonates as a Genuine Source of N-Heterocyclic Carbenes (NHCs): Applications to the Facile Preparation of NHC Metal Complexes and to NHC-Organocatalyzed Molecular and Macromolecular Syntheses. Journal of the American Chemical Society, 134(15), 6554-6566. [Link]

  • Zhang, W., et al. (2019). Recent Progress of N-Heterocyclic Carbene Complexes Synthesized by Poly-imidazolium Salts. Chinese Journal of Organic Chemistry, 39(1), 1-13. [Link]

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Method

Application Notes and Protocols for In Vitro Assay Preparation using tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate

Introduction: The Therapeutic Potential of Imidazole-Carbamate Scaffolds The imidazole ring is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous clinically approved drugs. Its aroma...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of Imidazole-Carbamate Scaffolds

The imidazole ring is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous clinically approved drugs. Its aromatic nature and ability to participate in hydrogen bonding allow for diverse interactions with biological targets such as enzymes and receptors.[1][2] This makes imidazole derivatives promising candidates for the development of novel therapeutics, particularly in oncology.[3][4] Similarly, the carbamate group is a key functional motif in many therapeutic agents, valued for its chemical stability and its role as a peptide bond surrogate.[5] Carbamates are frequently employed in the design of enzyme inhibitors and prodrugs.[6]

The compound tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate combines these two important pharmacophores. While specific biological activities for this particular molecule are not yet extensively documented in publicly available literature, its hybrid structure suggests significant potential for modulating cellular processes. This guide provides a comprehensive framework for the initial in vitro characterization of this compound, focusing on its potential as an anti-cancer agent. We will detail protocols for assessing its cytotoxicity, enzyme inhibitory activity, and its effect on a key cancer-related signaling pathway.

PART 1: Foundational Assays for Compound Characterization

The initial assessment of a novel compound's biological activity typically involves a tiered approach, starting with broad screening assays and progressing to more specific, mechanistic studies. Here, we outline three foundational in vitro assays to establish a biological profile for tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate.

1.1. Cell Viability and Cytotoxicity Assessment using the MTT Assay

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9] The concentration of the dissolved formazan is directly proportional to the number of viable cells. This assay is a crucial first step in determining if the compound has any cytotoxic effects on cancer cells.

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., MCF-7 breast cancer cells) in appropriate media and conditions.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell adherence.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate in sterile DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions or vehicle control.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[8]

    • Add 10 µL of the MTT solution to each well.[9]

    • Incubate the plate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization and Absorbance Reading:

    • After incubation, carefully aspirate the medium containing MTT.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

    • Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation:

Compound Concentration (µM)Absorbance (570 nm)% Viability
Vehicle Control1.25100
0.11.2297.6
11.1088.0
100.6552.0
500.2016.0
1000.108.0
1.2. Biochemical Enzyme Inhibition Assay

Scientific Rationale: Imidazole and carbamate-containing compounds are known to inhibit various enzymes, particularly kinases, which are often dysregulated in cancer.[1][3] A biochemical enzyme inhibition assay using a purified enzyme allows for the direct assessment of the compound's inhibitory activity without the complexities of a cellular environment. This protocol provides a general framework that can be adapted for a specific kinase of interest (e.g., a receptor tyrosine kinase).

Experimental Protocol: Kinase Inhibition Assay

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Prepare a stock solution of the purified kinase in the assay buffer.

    • Prepare a stock solution of the kinase-specific substrate (e.g., a peptide substrate) and ATP in the assay buffer.

    • Prepare serial dilutions of tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of each compound dilution to the wells of a microplate. Include a positive control (a known inhibitor) and a negative control (vehicle).

    • Add 20 µL of the purified kinase solution to each well.

    • Pre-incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.[10]

    • Initiate the kinase reaction by adding 20 µL of a pre-mixed solution of the substrate and ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Quantify the kinase activity. The detection method will depend on the assay format (e.g., for ADP-Glo™ Kinase Assay, luminescence is measured to quantify ADP production).

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the negative control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Data Presentation:

Compound Concentration (µM)Kinase Activity (Relative Luminescence Units)% Inhibition
No Enzyme Control50-
Vehicle Control10,0000
0.19,5005
17,50025
105,00050
501,50085
10060094
1.3. Reporter Gene Assay for Pathway Analysis

Scientific Rationale: Reporter gene assays are powerful tools for studying the regulation of gene expression and the activity of signaling pathways.[11] A luciferase reporter assay can be used to determine if tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate affects a specific transcription factor or signaling pathway implicated in cancer (e.g., NF-κB or AP-1). In this assay, cells are transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with response elements for the transcription factor of interest.[12] An increase or decrease in luciferase expression, measured by light emission, reflects the activation or inhibition of the signaling pathway.

Experimental Protocol: Luciferase Reporter Assay

  • Cell Transfection:

    • Seed cells (e.g., HEK293T) in a 24-well plate.

    • Co-transfect the cells with a reporter plasmid (e.g., pNF-κB-Luc) and a control plasmid (e.g., a Renilla luciferase plasmid for normalization of transfection efficiency) using a suitable transfection reagent.

    • Incubate for 24 hours.

  • Compound Treatment and Pathway Stimulation:

    • Treat the transfected cells with various concentrations of tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate for 1-2 hours.

    • Stimulate the signaling pathway by adding an appropriate agonist (e.g., TNF-α to activate the NF-κB pathway). Include an unstimulated control.

    • Incubate for an additional 6-24 hours.

  • Cell Lysis and Luminescence Measurement:

    • Wash the cells with PBS and lyse them using a passive lysis buffer.

    • Transfer the cell lysates to a white, opaque 96-well plate.

    • Use a dual-luciferase reporter assay system to measure both firefly and Renilla luciferase activities sequentially in a luminometer.[13]

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as a fold change relative to the stimulated vehicle control.

Data Presentation:

TreatmentNormalized Luciferase ActivityFold Change vs. Stimulated Control
Unstimulated Control1500.15
Stimulated Control (TNF-α)10001.0
TNF-α + 1 µM Compound8000.8
TNF-α + 10 µM Compound4500.45
TNF-α + 50 µM Compound2000.2
PART 2: Visualization of Workflows and Pathways

G cluster_0 Cell Viability Assay Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with Compound (0.1-100 µM) B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 3-4h E->F G Solubilize Formazan Crystals F->G H Read Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: General workflow for the MTT cell viability assay.

G cluster_1 Kinase Inhibition Assay Workflow A Add Compound Dilutions to Plate B Add Purified Kinase A->B C Pre-incubate for 15-30 min B->C D Initiate Reaction with Substrate + ATP C->D E Incubate for 60 min at 30°C D->E F Stop Reaction E->F G Detect Kinase Activity (Luminescence) F->G H Calculate IC50 G->H

Caption: Workflow for a biochemical kinase inhibition assay.

G cluster_2 Hypothesized Signaling Pathway Inhibition Stimulus External Stimulus (e.g., TNF-α) Receptor Cell Surface Receptor Stimulus->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade TF Transcription Factor (e.g., NF-κB) Kinase_Cascade->TF Inhibitor tert-Butyl methyl (1-methyl-1H-imidazol-5-yl)carbamate Inhibitor->Kinase_Cascade Nucleus Nucleus TF->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression Transcription

Caption: Hypothesized inhibition of a signaling pathway by the compound.

PART 3: Scientific Integrity and Trustworthiness

Assay Validation and Controls: For every assay, it is crucial to include appropriate controls to ensure the validity of the results.

  • Negative Controls: Wells containing only cells and medium (for background correction) and wells with cells treated with the vehicle (e.g., DMSO) to assess the effect of the solvent.

  • Positive Controls: A known cytotoxic agent (for the MTT assay) or a known enzyme inhibitor (for the inhibition assay) should be included to confirm that the assay system is responsive.

  • Assay Robustness: The reliability of these assays should be established by assessing parameters like the Z'-factor, signal-to-background ratio, and reproducibility across multiple experiments.[14][15]

Causality and Experimental Choices:

  • Concentration Range: The chosen concentration range (0.1-100 µM) is standard for initial compound screening and helps to establish a dose-response relationship.

  • Incubation Times: The incubation times specified in the protocols are typical starting points but should be optimized for the specific cell line and enzyme being used.

  • Normalization: In the reporter gene assay, normalizing to a co-transfected control reporter (Renilla luciferase) is essential to correct for variability in transfection efficiency and cell number.[11]

By adhering to these principles of robust assay design and validation, researchers can generate high-quality, reproducible data to confidently assess the in vitro activity of tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate.

References
  • INDIGO Biosciences. (2024, July 11). What are the Steps of a Reporter Gene Assay? Retrieved from [Link]

  • Imran, M., et al. (2025, March 22). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Cureus. Retrieved from [Link]

  • Griesinger, C., et al. (2016). Validation of Alternative In Vitro Methods to Animal Testing: Concepts, Challenges, Processes and Tools. In: Balls, M., et al. (eds) The History of Alternative Test Methods in Toxicology. Academic Press. Retrieved from [Link]

  • MDPI. (2025, May 21). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]

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  • Academia.edu. (n.d.). Validation of in vitro assays to measure cytotoxicity in 3D cell cultures. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quality by Design for Preclinical In Vitro Assay Development. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Dual Luciferase Reporter Assay Protocol. Retrieved from [Link]

  • Veranex. (2024, September 25). Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs). Retrieved from [Link]

  • Dove Medical Press. (2021, July 29). Imidazole as a Promising Medicinal Scaffold. Retrieved from [Link]

  • Kosheeka. (2021, August 17). Essentials of In Vitro Assay Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Imidazole derivatives: Impact and prospects in antiviral drug discovery. Retrieved from [Link]

  • Taylor & Francis Online. (2019, August 5). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. Retrieved from [Link]

  • Bio-protocol. (n.d.). Enzyme inhibition assay. Retrieved from [Link]

  • protocols.io. (n.d.). Enzymatic Assay of Trypsin Inhibition. Retrieved from [Link]

  • ACS Publications. (2007, August 1). Design, Synthesis, and In Vitro Evaluation of Carbamate Derivatives of 2-Benzoxazolyl- and 2-Benzothiazolyl-(3-hydroxyphenyl)-methanones as Novel Fatty Acid Amide Hydrolase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, Synthesis, Characterization of New Carbamates of 4-Nitrophenylchloroformate and Their Antimicrobial and Antioxidant Activities: an In Vitro and In Silico Approach. Retrieved from [Link]

  • PubMed. (2018, May 15). Design, synthesis, molecular modelling and in vitro cytotoxicity analysis of novel carbamate derivatives as inhibitors of Monoacylglycerol lipase. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

  • ACS Publications. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

  • BuyChemJapan. (n.d.). tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate 97%. Retrieved from [Link]

  • ACS Publications. (2012, October 19). Synthesis and Reactivity of N-Alkyl Carbamoylimidazoles: Development of N-Methyl Carbamoylimidazole as a Methyl Isocyanate Equivalent. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved from [Link]

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Application

N-methylation protocols involving tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate

Application Note: Precision N-Methylation of tert-Butyl (1-methyl-1H-imidazol-5-yl)carbamate for Advanced Pharmaceutical Intermediates Executive Summary The synthesis of highly substituted imidazole-amines is a cornersto...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Precision N-Methylation of tert-Butyl (1-methyl-1H-imidazol-5-yl)carbamate for Advanced Pharmaceutical Intermediates

Executive Summary

The synthesis of highly substituted imidazole-amines is a cornerstone in the development of modern targeted therapeutics. Specifically, the N-methylated building block tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate is a critical intermediate used to restrict conformational flexibility and tune the lipophilicity of amide linkages in kinase inhibitors and PROTACs[1],[2].

As a Senior Application Scientist, I have observed that the chemoselective N-methylation of the exocyclic carbamate—without quaternizing the basic imidazole nitrogen—is a frequent bottleneck. This application note provides a field-proven, self-validating protocol for this transformation, detailing the mechanistic causality behind reagent selection, temperature control, and reaction monitoring.

Mechanistic Rationale & Causality

Direct methylation of 1-methyl-1H-imidazol-5-amine is synthetically unviable due to the high nucleophilicity of the primary amine, which invariably leads to over-alkylation. By utilizing the Boc-protected precursor, tert-butyl (1-methyl-1H-imidazol-5-yl)carbamate[3], we attenuate this reactivity.

The Causality of the Reaction Design:

  • Base Selection (NaH): The carbamate N-H proton is only moderately acidic (pKa ~12–13). Weak bases (e.g., K₂CO₃) result in an equilibrium that leaves unreacted precursor, leading to sluggish reaction times and promoting side reactions. Sodium hydride (NaH) ensures quantitative, irreversible deprotonation to form a highly nucleophilic sodium carbamate salt.

  • Solvent Selection (DMF): Anhydrous N,N-Dimethylformamide (DMF) is chosen over Tetrahydrofuran (THF). As a polar aprotic solvent with a high dielectric constant, DMF strongly solvates the Na⁺ counterion, leaving the carbamate anion "naked" and maximizing its reactivity toward the electrophile.

  • Electrophile Stoichiometry (MeI): A strict 1.10 molar equivalent of Methyl Iodide (MeI) is utilized. The imidazole N3 position retains lone-pair nucleophilicity; excess MeI will drive the competing quaternization of the imidazole ring, forming an unwanted imidazolium salt[4].

SyntheticWorkflow A tert-Butyl (1-methyl-1H-imidazol-5-yl)carbamate B Deprotonation (NaH, DMF, 0 °C) A->B Step 1 C Carbamate Anion Intermediate B->C - H2 (gas) D Alkylation (MeI, 0 °C → RT) C->D Step 2 E tert-Butyl methyl (1-methyl-1H-imidazol-5-yl)carbamate D->E - NaI

Figure 1: Stepwise synthetic workflow for the N-methylation of the Boc-protected imidazole carbamate.

Reaction Optimization & Data Presentation

The following table summarizes the optimization data that led to the finalized protocol. The critical quality attribute (CQA) here is minimizing the N3-alkylation byproduct while maximizing the yield of the target carbamate.

EntryBase (Equiv)SolventTemp ProfileMeI (Equiv)Target Yield (%)N3-Alkylation Byproduct (%)
1K₂CO₃ (2.0)DMF25 °C1.5042%18%
2NaH (1.1)THF0 °C → 25 °C1.1065%8%
3t-BuOK (1.1)DMF0 °C → 25 °C1.1078%4%
4 NaH (1.1) DMF 0 °C → 25 °C 1.10 92% < 1%

Data Interpretation: Entry 4 provides the optimal thermodynamic and kinetic balance. The irreversible deprotonation by NaH in DMF, combined with strict stoichiometric control of MeI, virtually eliminates the N3-alkylation pathway.

Step-by-Step Methodology (Self-Validating Protocol)

This protocol is designed as a self-validating system : physical observations (gas evolution) and specific analytical checkpoints (LC-MS mass tracking) guarantee the integrity of the workflow.

Materials Required:

  • tert-Butyl (1-methyl-1H-imidazol-5-yl)carbamate (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Iodomethane (MeI) (1.1 eq)

  • Anhydrous DMF (0.2 M relative to substrate)

  • Saturated aqueous NH₄Cl, Ethyl Acetate (EtOAc), 5% aqueous LiCl.

Step 1: System Preparation & Deprotonation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolve tert-butyl (1-methyl-1H-imidazol-5-yl)carbamate (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Cool the reaction vessel to 0 °C using an ice-water bath.

  • Validation Checkpoint 1: Add the NaH (1.1 eq) portion-wise. You must observe immediate effervescence (H₂ gas evolution). Stir at 0 °C for 30 minutes. The cessation of bubbling validates that quantitative deprotonation has occurred.

Step 2: Electrophilic Trapping 5. While maintaining the temperature at 0 °C, add MeI (1.1 eq) dropwise via a gas-tight syringe over 5 minutes. Causality: Dropwise addition prevents localized concentration spikes of MeI, mitigating the risk of N3-quaternization. 6. Remove the ice bath and allow the reaction to warm to room temperature (22 °C). Stir for 2 hours.

Step 3: Reaction Quenching & LC-MS Validation 7. Validation Checkpoint 2: Sample 10 µL of the reaction mixture, dilute in LC-MS grade Methanol, and inject. You must observe the product mass [M+H]⁺ = 212.1. The absence of [M]⁺ = 226.1 confirms that N3-quaternization was successfully avoided. 8. Cool the flask back to 0 °C and quench the reaction by slowly adding saturated aqueous NH₄Cl. Causality: A weak acid is required to neutralize trace unreacted NaH without prematurely cleaving the acid-sensitive Boc group.

Step 4: Isolation & Purification 9. Extract the aqueous mixture with EtOAc (3 × 20 mL). 10. Wash the combined organic layers with 5% aqueous LiCl (3 × 15 mL). Causality: LiCl selectively partitions DMF into the aqueous phase, preventing solvent contamination in the final product. 11. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 12. Purify via silica gel flash chromatography (Gradient: 0% to 5% Methanol in Dichloromethane) to yield tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate as a pale yellow solid.

Downstream Pharmacological Applications

Once synthesized, this building block is typically subjected to acidic cleavage (using TFA or HCl in Dichloromethane) to unveil the secondary amine. The resulting N,1-dimethyl-1H-imidazol-5-amine is a highly versatile nucleophile. It is frequently coupled via S_NAr reactions or amide bond formations to generate complex pharmacophores, such as those found in NSD3/PWWP1 epigenetic modulators[1],[2].

ApplicationPathway A tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate B Acidic Cleavage (TFA / DCM, 25 °C) A->B C N,1-dimethyl-1H-imidazol-5-amine (Reactive Intermediate) B->C D Electrophilic Coupling (e.g., SNAr or Amide Bond Formation) C->D E Targeted Therapeutics (Kinase / Epigenetic Inhibitors) D->E

Figure 2: Downstream pharmacological application pathway of the N-methylated carbamate building block.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate

Welcome to the Technical Support Center. As researchers and drug development professionals, encountering solubility roadblocks with complex hydrophobic molecules is a standard hurdle.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, encountering solubility roadblocks with complex hydrophobic molecules is a standard hurdle. This guide provides field-proven, mechanistically grounded troubleshooting strategies for dissolving tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate in aqueous media for biological assays, NMR studies, and formulation development.

Core Causality: Understanding the Molecule

To successfully solubilize a compound, we must first deconstruct its physicochemical properties. tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate presents a classic "push-pull" solubility dilemma:

  • The Hydrophobic "Push" (The Boc Group): The tert-butoxycarbonyl (Boc) protecting group is highly lipophilic. Its bulky, non-polar nature severely restricts the molecule's ability to interact with water, driving the overall aqueous solubility down to near-insoluble levels.

  • The Hydrophilic "Pull" (The Imidazole Ring): The 1-methylimidazole moiety is a weak base. Unsubstituted 1-methylimidazole has a conjugate acid pKa of approximately 7.01[1]. At physiological pH (7.4), the nitrogen is primarily unprotonated and neutral, contributing to poor solubility. However, lowering the pH can protonate this ring, generating a water-soluble cation.

  • The Chemical Constraint (Acid Lability): While lowering the pH improves solubility, the Boc group is acid-labile. Fortunately, Boc deprotection typically requires strong acidic conditions (e.g., pH < 2 using trifluoroacetic acid or HCl) and is generally stable under mildly acidic conditions (pH 5.0–6.0)[].

By manipulating these three variables—cosolvents, pH, and hydrophobic encapsulation—we can engineer a self-validating solubilization protocol.

Troubleshooting Guide & FAQs

Q1: I dissolved the compound in DMSO at 20 mM, but when I dilute it into my cell culture medium, it immediately turns cloudy. What is happening? A: You are experiencing "precipitation upon dilution," a common artifact in biological assays 3[3]. When the DMSO stock is diluted into the aqueous buffer, the localized concentration of DMSO drops rapidly. The hydrophobic Boc group can no longer be solvated, causing the compound to crash out of solution. Fix: Do not dilute the stock directly into a large volume of buffer. Instead, perform serial dilutions of your compound in 100% DMSO first, and then transfer a constant, small volume (e.g., 1 µL) from each DMSO dilution into your final aqueous assay wells. Ensure the final DMSO concentration remains ≤1%4[4].

Q2: My assay cannot tolerate DMSO. Can I use pH adjustment to dissolve this compound without ruining the Boc group? A: Yes, with careful buffering. Because the 1-methylimidazole ring has a pKa near 7.0, you can formulate your aqueous media at a mildly acidic pH (e.g., pH 5.5 to 6.0). This will protonate a significant fraction of the imidazole molecules, generating a soluble cation. The Boc group is stable at this mild pH; it typically requires highly acidic conditions (pH 1-2) for cleavage 5[5]. Always verify compound integrity via LC-MS after 24 hours in the buffer to ensure no slow deprotection is occurring.

Q3: I need a highly concentrated aqueous solution for an in vivo animal study, and I cannot use high levels of organic solvents or acidic pH. What is the best approach? A: The most effective strategy here is the use of cyclodextrins, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Cyclodextrins possess a hydrophilic exterior and a hydrophobic cavity. The bulky, lipophilic tert-butyl group of your compound will spontaneously partition into this cavity, forming a host-guest inclusion complex. This can increase the apparent aqueous solubility of hydrophobic imidazole derivatives by over 1000-fold without altering the pH or requiring toxic cosolvents 6[6].

Decision Workflows & Mechanistic Pathways

Workflow Start Compound Insoluble in Aqueous Media CheckAssay Is DMSO tolerated by the assay? Start->CheckAssay UseDMSO Prepare DMSO Stock Dilute to <1% final CheckAssay->UseDMSO Yes NeedHighConc Need higher concentration or zero DMSO? CheckAssay->NeedHighConc No UseDMSO->NeedHighConc Precipitates CheckPH Adjust pH to 5.5 - 6.0 (Protonate Imidazole) NeedHighConc->CheckPH pH flexible UseCD Use HP-β-CD Inclusion Complex NeedHighConc->UseCD Neutral pH required CheckPH->UseCD Still insoluble

Caption: Workflow for resolving aqueous solubility issues of Boc-protected imidazoles.

Mechanisms Molecule tert-Butyl methyl(1-methyl- 1H-imidazol-5-yl)carbamate Protonation Mild Acid (pH 5.5) Protonates Imidazole Molecule->Protonation pH Adjustment Cyclodextrin HP-β-CD Addition Hydrophobic Encapsulation Molecule->Cyclodextrin Excipient Cation Soluble Cation (Boc intact) Protonation->Cation Complex Soluble Inclusion Complex Cyclodextrin->Complex

Caption: Mechanistic pathways for solubilizing the target compound via pH or excipients.

Experimental Protocols

Protocol A: DMSO Stock Preparation and Serial Dilution (For In Vitro Assays)

Purpose: To prevent precipitation upon dilution by maintaining a constant, low solvent ratio.

  • Weighing: Accurately weigh the dry powder of tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate.

  • Primary Solubilization: Add anhydrous, cell-culture grade DMSO to achieve a master stock concentration of 20 mM. Vortex vigorously for 60 seconds. If necessary, sonicate in a water bath for 5 minutes until the solution is optically clear.

  • Serial Dilution: Prepare all intermediate dilutions directly in 100% DMSO. Do not use aqueous buffer for intermediate steps.

  • Assay Transfer: Transfer the required volume of the DMSO dilutions into your pre-warmed aqueous assay medium. Ensure the final DMSO concentration does not exceed 0.5% – 1.0% (v/v) to prevent solvent-induced cytotoxicity. Mix immediately by pipetting.

Protocol B: HP-β-CD Complexation (For In Vivo or High-Concentration Assays)

Purpose: To achieve high aqueous concentrations at neutral pH without organic solvents.

  • Excipient Preparation: Prepare a 10% to 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer (e.g., PBS, pH 7.4).

  • Drug Addition: Add the solid tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate in excess to the HP-β-CD solution (aiming for a target concentration above its standard aqueous solubility limit).

  • Complexation: Protect the vial from light and agitate on a rotary shaker or magnetic stirrer at room temperature for 24 to 48 hours. This extensive time is required for the hydrophobic Boc group to achieve thermodynamic equilibrium within the cyclodextrin cavity.

  • Filtration: Filter the resulting suspension through a 0.22 µm PTFE or PVDF syringe filter to remove any uncomplexed, undissolved drug.

  • Quantification: Quantify the final dissolved concentration of the inclusion complex using HPLC-UV prior to downstream applications.

Data Presentation: Strategy Comparison

Solubilization StrategyPrimary MechanismProsConsBest Suited For
DMSO Cosolvent Disrupts water hydrogen bonding; solvates hydrophobic Boc group.Quick, inexpensive, standard in HTS.High risk of precipitation upon dilution; cellular toxicity at >1%.In vitro enzymatic and cell-based screening assays.
pH Adjustment (pH 5.5) Protonates the weakly basic 1-methylimidazole ring (pKa ~7.0).No organic solvents required; physiologically relevant.May not be compatible with pH-sensitive assays; slight risk of Boc cleavage over long durations.Assays tolerant to mild acidity; short-term studies.
HP-β-CD Complexation Steric encapsulation of the lipophilic tert-butyl moiety.Drastic solubility increase; zero organic solvent; neutral pH.Requires 24-48h preparation time; cyclodextrin can be expensive at scale.In vivo dosing, NMR studies, and high-concentration needs.

References

  • Solubility: a speed–breaker on the drug discovery highway. MedCrave Online.
  • Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles. SciELO.
  • Improving the solubility of Cedryl Acetate for biological assays. Benchchem.
  • 1-Methylimidazole. Wikipedia.
  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. BOC Sciences.
  • tert-Butyloxycarbonyl protecting group. Wikipedia.

Sources

Optimization

HPLC method development and optimization for tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate

As a Senior Application Scientist, I've designed this technical support center to provide you with expert guidance and practical solutions for developing and optimizing an HPLC method for tert-Butyl methyl(1-methyl-1H-im...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I've designed this technical support center to provide you with expert guidance and practical solutions for developing and optimizing an HPLC method for tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate. This guide is structured to anticipate the challenges you might face, particularly those arising from the analyte's basic imidazole moiety, and to provide scientifically-grounded solutions.

Technical Support Center: HPLC Method for tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate

Frequently Asked Questions (FAQs)

This section addresses common initial questions to help you establish a robust starting point for your method development.

Q1: What are the key physicochemical properties of this analyte that will influence my HPLC method?

A: Understanding the analyte's structure is critical. It possesses a basic 1-methyl-1H-imidazole group and a carbamate linkage. The imidazole group is a primary concern; as a basic compound, it is prone to strong interactions with acidic residual silanol groups on the surface of standard silica-based HPLC columns.[1] This interaction is a leading cause of poor peak shape, specifically peak tailing.[2][3] The carbamate moiety can be susceptible to hydrolysis under strongly acidic or basic conditions, which is a key consideration for sample preparation and forced degradation studies.[4][5]

Q2: What is a good starting point for column selection?

A: To mitigate the peak tailing associated with basic compounds, you should not start with a standard "Type A" silica C18 column. Instead, select a modern, high-purity "Type B" silica column that is fully end-capped.[3] These columns have a much lower concentration of active silanol groups.[2] Columns specifically designed for the analysis of basic compounds, often featuring hybrid particle technology or unique surface modifications, are highly recommended.[6]

Table 1: Recommended Starting HPLC Columns

Column TypeParticle Size (µm)Dimensions (mm)Rationale
High-Purity, End-Capped C183.5 - 5150 x 4.6Good starting point, offers hydrophobic retention.
Hybrid Particle C181.7 - 3.5100-150 x 4.6Excellent for high pH stability and improved peak shape for bases.[6]
Phenyl-Hexyl3.5 - 5150 x 4.6Offers alternative selectivity through pi-pi interactions with the imidazole ring.

Q3: How should I select an initial mobile phase?

A: Reversed-phase chromatography (RPC) is the most suitable mode.[7] The mobile phase should consist of an aqueous component (A) and an organic modifier (B).

  • Organic Solvent (B): Acetonitrile is generally the first choice due to its lower viscosity and better UV transparency compared to methanol.[8]

  • Aqueous Solvent (A): The pH of the aqueous phase is the most critical parameter for achieving good peak shape.[3] A low pH (around 2.5-3.0) will ensure that the surface silanol groups on the stationary phase are fully protonated and non-ionized, minimizing the secondary ionic interactions that cause peak tailing.[1][9]

  • Buffer/Additive: Use a buffer to control the pH. A simple and effective starting point is 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in water.[8] For more precise pH control, a 10-20 mM phosphate buffer at pH 2.5 is ideal.[9]

A good starting point is a gradient elution from a low to a high percentage of organic solvent to determine the approximate retention time, followed by optimization to an isocratic or a refined gradient method.

Q4: What is the recommended detection wavelength?

A: The imidazole ring provides UV absorbance. Based on similar imidazole-containing structures, a suitable detection wavelength would likely be in the range of 280-310 nm.[10] It is essential to determine the analyte's UV maximum by running a spectrum using a photodiode array (PDA) detector.

Q5: How should I prepare my samples and standards?

A: The sample solvent should be as weak as, or weaker than, the initial mobile phase to prevent peak distortion.[11] Dissolving the sample in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) is a safe and effective practice. Avoid dissolving the sample in 100% organic solvent if you are starting with a high aqueous mobile phase, as this can lead to peak splitting or broadening.[11]

HPLC Method Development and Optimization Workflow

Method development should be a systematic process. The goal is to achieve good resolution, peak shape, and a reasonable run time.

Protocol 1: Initial Method Scouting
  • Column Selection: Choose a high-purity, end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

    • Filter (0.22 or 0.45 µm) and degas both mobile phases before use.[12]

  • Instrument Setup:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5-10 µL.

    • Detector: PDA/UV at 290 nm (or determined UV max).

  • Gradient Elution: Run a broad scouting gradient to determine the elution time.

    • Time 0 min: 5% B

    • Time 20 min: 95% B

    • Time 25 min: 95% B

    • Time 25.1 min: 5% B

    • Time 30 min: 5% B (Equilibration)

  • Analysis: Inject the standard and evaluate the chromatogram for retention time, peak shape (asymmetry), and the presence of any impurities.

Workflow Diagram: HPLC Method Development

MethodDevelopment cluster_Start Phase 1: Initial Scouting cluster_Optimize Phase 2: Optimization cluster_Validate Phase 3: Validation Start Select Column (High-Purity C18) Scout Run Broad Gradient (e.g., 5-95% ACN w/ 0.1% FA) Start->Scout Evaluate Assess RT & Peak Shape Scout->Evaluate Optimize_pH Adjust Mobile Phase pH (2.5-3.5 for best shape) Evaluate->Optimize_pH Tailing > 1.5? Optimize_Gradient Refine Gradient Slope or Switch to Isocratic Evaluate->Optimize_Gradient Tailing < 1.5 Optimize_pH->Optimize_Gradient Optimize_Flow Adjust Flow Rate & Temp (for speed/resolution) Optimize_Gradient->Optimize_Flow System_Suitability Perform System Suitability (Tailing, Plates, RSD%) Optimize_Flow->System_Suitability Final_Method Final Robust Method System_Suitability->Final_Method

Caption: A logical workflow for HPLC method development.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Q: My analyte peak is tailing significantly (Asymmetry > 1.5). How can I fix this?

A: This is the most common issue for basic compounds like yours. It is caused by secondary interactions between the protonated imidazole group and ionized residual silanols on the column packing.[1][9]

  • Cause 1: Mobile Phase pH is too high.

    • Solution: Lower the mobile phase pH to between 2.5 and 3.0 using an acid like formic acid, TFA, or phosphoric acid.[1][3] At this pH, silanols are not ionized, which suppresses the unwanted ionic interaction.

    • Causality: By protonating the silanol groups (Si-OH), you eliminate the negative charge (Si-O⁻) that attracts the positively charged analyte, resulting in a more symmetric peak.

  • Cause 2: Insufficient Buffering Capacity.

    • Solution: Increase the buffer concentration in your mobile phase. A concentration of 20-25 mM is often more effective at controlling the surface chemistry of the silica than a simple 0.1% acid additive.[3] Be mindful of buffer solubility in high organic percentages.[9]

  • Cause 3: Column is old or not suitable.

    • Solution: The stationary phase may have degraded, exposing more active silanol sites.[6] Replace the column with a new one, preferably one designed for basic compounds. Using a guard column can also extend the life of your analytical column.[6]

  • Cause 4: Metal Chelation.

    • Solution: Trace metals in the silica matrix or from the HPLC system can chelate with your analyte, causing tailing.[3] Using a modern, high-purity column minimizes this. You can also try adding a small amount of a chelating agent like EDTA to the mobile phase, but this is a less common approach.

Q: My retention time is drifting to shorter times with every injection. What's happening?

A: Drifting retention times usually indicate that the column is not properly equilibrated or the mobile phase composition is changing.[13]

  • Cause 1: Insufficient Column Equilibration.

    • Solution: Ensure the column is equilibrated with the initial mobile phase conditions for at least 10-15 column volumes before the first injection. If you are running a gradient, ensure the post-run equilibration time is sufficient to return to the starting conditions.

    • Causality: The stationary phase surface needs to reach a steady state with the mobile phase. If it's still changing when you inject, the retention will be inconsistent.

  • Cause 2: Mobile Phase Instability or Inaccurate Mixing.

    • Solution: If you are mixing solvents online, check that your pump's proportioning valves are working correctly. If you are preparing the mobile phase manually (pre-mixed), ensure it is well-mixed and stable. Some buffers can support microbial growth over time, so prepare aqueous mobile phases fresh daily.[12]

Q: I'm seeing very low sensitivity for my analyte. How can I improve it?

A: Low sensitivity can be due to detector settings, sample degradation, or poor peak shape.

  • Cause 1: Incorrect Detection Wavelength.

    • Solution: Confirm you are monitoring at the analyte's UV absorbance maximum (λmax). Use a PDA detector to scan the peak and verify the optimal wavelength.

  • Cause 2: Poor Peak Shape.

    • Solution: A broad, tailing peak will have a lower height than a sharp, symmetric peak of the same area. Address any peak tailing issues using the steps described above. A sharper peak is a taller peak, which improves the signal-to-noise ratio.

  • Cause 3: On-Column Degradation.

    • Solution: If the column has exposed silanols or metal contamination, it can cause catalytic degradation of the analyte. Using a high-quality, fully end-capped column can prevent this.

Stability-Indicating Method Considerations

For drug development, your HPLC method must be "stability-indicating," meaning it can resolve the active pharmaceutical ingredient (API) from its degradation products.[14][15] This is confirmed through forced degradation studies.

Q: How do I perform forced degradation studies for this compound?

A: You must subject your analyte to a range of stress conditions to generate potential degradation products. The goal is to achieve 5-20% degradation.[14][16]

Protocol 2: Forced Degradation Study
  • Prepare Solutions: Prepare separate solutions of your analyte (e.g., at 1 mg/mL) in a suitable solvent.

  • Apply Stress Conditions: Expose the solutions to the conditions outlined in the table below. Include a control sample stored under normal conditions.

  • Neutralization: After exposure, neutralize the acidic and basic samples to prevent further degradation before injection.

  • Analysis: Analyze the stressed samples using your developed HPLC method with a PDA detector.

  • Evaluation: Check for new peaks corresponding to degradation products. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main analyte peak. Use peak purity analysis tools in your software to confirm that the main peak is spectrally pure in all stressed samples.

Table 2: Recommended Forced Degradation Conditions

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HClHeat at 60-80 °C for several hoursPotential hydrolysis of the carbamate group.[17]
Base Hydrolysis 0.1 M NaOHRoom temp or mild heat for several hoursCarbamate group is highly susceptible to basic hydrolysis.[4]
Oxidation 3% H₂O₂Room temp for 24 hoursThe imidazole moiety is known to be susceptible to oxidation.[4][5]
Thermal Dry heat at 80-100 °C24-48 hoursAssess general thermal lability.
Photolytic High-intensity light/UVExpose per ICH Q1B guidelinesImidazole rings can be sensitive to photodegradation.[4][18]
Troubleshooting Forced Degradation

Caption: Decision tree for forced degradation studies.

References

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?. uHPLCs.
  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions.
  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3353-3361. [Link]

  • ResearchGate. (n.d.). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir | Request PDF.
  • ResearchGate. (n.d.). HPLC separation of carbamates. ResearchGate. [Link]

  • El-Kimary, E. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 25(20), 4749. [Link]

  • Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Alwsci.
  • Moravek, Inc. (2024, October 23). Exploring the Different Mobile Phases in HPLC. Moravek.
  • Royal Society of Chemistry. (n.d.). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A. [Link]

  • Dong, M. W. (2025, November 28). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
  • Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Pharmaceutical Sciences and Research, 14(8), 435-442.
  • YMC. (n.d.). HPLC Troubleshooting Guide. YMC. [Link]

  • Onal, A., & Oztunc, A. (2018). Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1091-1104. [Link]

  • Fawzy, M. G., & Kamel, M. S. (2025, May 27). Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. Qeios.

Sources

Troubleshooting

troubleshooting degradation of tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate during long-term storage

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals handling tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate during synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals handling tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate during synthesis, formulation, or long-term storage.

Because this molecule features three distinct structural domains—a tert-butyloxycarbonyl (Boc) protecting group, a carbamate linkage, and an electron-rich 1-methylimidazole ring—it is susceptible to orthogonal degradation pathways. This guide decodes the causality behind these degradation mechanisms and provides field-proven troubleshooting protocols to ensure the integrity of your compound.

Structural Vulnerabilities & Degradation Logic

To troubleshoot degradation, one must first understand the molecule's mechanistic weak points. The degradation of this compound is not random; it is strictly governed by environmental stressors acting on specific functional groups.

DegradationPathways Parent tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate Acid Acidic / Thermal Stress Parent->Acid pH < 4 or T > 60°C Base Alkaline / Moisture Stress Parent->Base pH > 8 or H2O Oxidation Light / ROS Exposure Parent->Oxidation UV light / Peroxides BocLoss Boc Deprotection (-100 Da) Acid->BocLoss Isobutylene + CO2 loss Hydrolysis Carbamate Hydrolysis (Free Amine Formation) Base->Hydrolysis OH- attack on carbonyl RingOx Imidazole Oxidation (+16 / +32 Da) Oxidation->RingOx Imidazolone formation

Fig 1: Mechanistic degradation pathways of tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate.

Diagnostic FAQs: Troubleshooting Specific Issues

Q1: Why is my compound showing a mass minus 100 Da (-Boc) after several months of storage at room temperature?

The Cause: Acid-catalyzed or thermal deprotection of the tert-butyloxycarbonyl (Boc) group. The Mechanism: The Boc group is intrinsically labile to acidic environments. Trace acidic impurities in solvents (e.g., chloroform degrading to HCl over time) or acidic residues on poorly washed glassware protonate the carbamate oxygen. This triggers the elimination of isobutylene (56 Da) and carbon dioxide (44 Da), resulting in a net mass loss of 100 Da 1. Furthermore, prolonged exposure to temperatures above 60°C can induce spontaneous thermal decomposition of the Boc group. The Resolution: Store the compound in base-washed, amber glass vials under an inert atmosphere (Argon/N2) at -20°C. Avoid halogenated solvents for long-term stock solutions; prefer anhydrous acetonitrile or DMSO.

Q2: We observe new peaks in the LC-MS with +16 Da and +32 Da mass shifts. What is causing this?

The Cause: Autoxidation or photo-oxidation of the 1-methyl-1H-imidazol-5-yl ring. The Mechanism: The electron-rich imidazole ring is highly susceptible to reactive oxygen species (ROS) and light-induced autoxidation. Similar to the degradation observed in other imidazole-containing pharmaceuticals like Daclatasvir 2, oxidation typically occurs at the electron-dense double bonds of the imidazole ring, forming imidazolones or N-oxides (+16 Da for mono-oxidation, +32 Da for di-oxidation) driven by hydroxyl radicals 3. The Resolution: Ensure strict protection from light (use amber vials) and purge the headspace with Argon before sealing. If formulating in aqueous media, add a trace metal chelator (e.g., EDTA) to prevent transition-metal-catalyzed ROS generation.

Q3: The compound is degrading into N,1-dimethyl-1H-imidazol-5-amine. Is this a moisture issue?

The Cause: Base-catalyzed or moisture-driven hydrolysis of the carbamate linkage. The Mechanism: While Boc groups are generally stable to neutral water, alkaline conditions or prolonged exposure to atmospheric moisture can induce carbamate hydrolysis. Hydroxide ions nucleophilically attack the carbamate carbonyl, forming an unstable carbamic acid intermediate that rapidly decarboxylates to yield the free amine and tert-butanol 4. The Resolution: Store lyophilized powders in a desiccator. If preparing aqueous solutions for assays, buffer the pH to a slightly acidic or strictly neutral range (pH 5.0–7.0) to minimize base-catalyzed hydrolysis 5.

Quantitative Degradation Matrix

To benchmark your storage conditions, refer to the following quantitative degradation profile. This data synthesizes expected degradation rates under various forced stress conditions.

Stress ConditionTemperatureDurationPrimary DegradantEst. % Degradation
0.1 M HCl (Aqueous) 25°C24 HoursFree Amine (-100 Da)> 95%
0.1 M NaOH (Aqueous) 25°C24 HoursFree Amine (-100 Da)40 - 60%
3% H₂O₂ (Oxidative) 25°C24 HoursImidazolone (+16 Da)25 - 35%
UV Light (254 nm) 25°C12 HoursRing-opened products15 - 20%
Ambient Air / Light 25°C6 MonthsMixed (Oxidation/Hydrolysis)5 - 10%
Argon, Dark, Anhydrous -20°C24 MonthsNone detected< 0.5%

Self-Validating Experimental Protocol: Forced Degradation Profiling

To confirm the specific degradation pathway occurring in your laboratory, you must run a self-validating forced degradation assay. This protocol ensures that any observed degradation is directly causally linked to a specific environmental stressor, with built-in quenching to prevent post-assay artifact generation.

StabilityWorkflow Prep 1. Sample Aliquoting (1 mg/mL in MeCN) Stress 2. Apply Stressors (HCl, NaOH, H2O2, UV) Prep->Stress Quench 3. Quench & Neutralize (Stop degradation) Stress->Quench Analyze 4. LC-MS/MS Analysis (Quantify parent & degradants) Quench->Analyze Report 5. Kinetic Modeling (Determine half-life) Analyze->Report

Fig 2: Step-by-step workflow for self-validating forced degradation profiling.

Step-by-Step Methodology:

Step 1: Stock Solution Preparation

  • Accurately weigh 10.0 mg of tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate.

  • Dissolve in 10.0 mL of HPLC-grade anhydrous Acetonitrile (MeCN) to create a 1.0 mg/mL stock.

Step 2: Stress Application (Parallel Aliquots) Prepare five separate 2 mL HPLC vials. Add 0.5 mL of the stock solution to each, followed by 0.5 mL of the respective stressor:

  • Vial A (Control): Add 0.5 mL HPLC-grade Water.

  • Vial B (Acid Stress): Add 0.5 mL of 0.2 M HCl.

  • Vial C (Base Stress): Add 0.5 mL of 0.2 M NaOH.

  • Vial D (Oxidative Stress): Add 0.5 mL of 6% H₂O₂.

  • Vial E (Photolytic Stress): Add 0.5 mL HPLC-grade Water and place under a UV lamp (254 nm). Incubate all vials (except E, which is under UV) at 40°C in the dark for exactly 24 hours.

Step 3: Quenching & Neutralization (Critical for Trustworthiness) To ensure the degradation stops precisely at 24 hours (preventing degradation inside the autosampler):

  • Vial B (Acid): Neutralize with 0.5 mL of 0.2 M NaOH.

  • Vial C (Base): Neutralize with 0.5 mL of 0.2 M HCl.

  • Vial D (Oxidative): Quench with 0.5 mL of 0.1 M Sodium Thiosulfate to destroy residual peroxides.

  • Dilute all samples 1:10 in mobile phase prior to injection.

Step 4: LC-MS/MS Analysis

  • Run samples on a C18 Reverse-Phase column using a gradient of Water/MeCN with 0.1% Formic Acid. (Note: Limit time in the autosampler, as 0.1% Formic Acid can slowly degrade the Boc group over 48+ hours).

  • Monitor the parent mass (M+H)⁺ and scan for primary degradants: -100 Da (Boc loss), +16 Da (Oxidation), and +32 Da (Di-oxidation).

References

  • BenchChem Technical Support Team. Stability and Storage of Boc-Protected Diamines: A Technical Guide. BenchChem. 1

  • Huang, Y., et al. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences (PubMed). 2

  • Schaefer, T., et al. OH-Initiated Oxidation of Imidazoles in Tropospheric Aqueous-Phase Chemistry. ACS Earth and Space Chemistry. 3

  • Ghosh, A. K., et al. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - National Institutes of Health.4

  • BenchChem Technical Support Team. Technical Support Center: Reducing Carbamates Hydrolysis During Sample Preparation. BenchChem. 5

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate Reactions

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers and drug development professionals working with tert-butyl met...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers and drug development professionals working with tert-butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate (CAS: 2682112-86-1).

This molecule presents a formidable synthetic challenge. The tertiary carbamate at the C5 position—flanked by an N1-methyl group—experiences severe A(1,3) allylic strain. To minimize this strain, the -N(CH₃)(Boc) group twists out of coplanarity with the imidazole ring. This conformational distortion creates a massive hydrophobic "umbrella" that heavily shields the adjacent C4 position and the carbamate carbonyl itself, leading to frequent reaction failures.

Below, you will find causality-driven troubleshooting FAQs, quantitative optimization data, and self-validating experimental protocols to overcome these steric barriers.

🛠 Troubleshooting Guides & FAQs

Issue 1: Incomplete Boc Deprotection

Q: I am treating tert-butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate with 20% TFA in DCM, but LC-MS shows mostly unreacted starting material after 12 hours. Why is the Boc group so resilient?

The Causality: The failure is twofold. First, the basic imidazole ring (pKa ~7) protonates instantly, creating an imidazolium cation. This localized positive charge electrostatically repels incoming hydronium/TFA protons from reaching the carbamate oxygen. Second, the N1-methyl and N5-methyl groups create a dense hydrophobic shield around the carbamate, preventing bulky solvated proton clusters from accessing the cleavage site .

The Solution: Abandon standard TFA/DCM mixtures. Switch to 4M HCl in 1,4-dioxane . The chloride counter-ion tightly pairs with the imidazolium cation, mitigating the electrostatic repulsion. Furthermore, the HCl proton is smaller and highly mobile in the less polar dioxane solvent, allowing it to penetrate the steric shield. If TFA must be used, employ it neat at 40 °C with 5% triisopropylsilane (TIPS) as a carbocation scavenger.

Issue 2: Poor Yields in C4-Electrophilic Halogenation

Q: Attempts to brominate the C4 position using standard NBS in acetonitrile yield <10% conversion. How can I drive this electrophilic aromatic substitution (SEAr)?

The Causality: The out-of-plane twist of the C5-N(Me)(Boc) group places the bulky tert-butyl moiety directly over the C4 hydrogen. The standard N-bromosuccinimide (NBS) reagent is too sterically demanding to form the necessary Wheland intermediate in this congested pocket.

The Solution: Generate a smaller, more active electrophilic bromine species. Switch to Br₂ in glacial acetic acid buffered with sodium acetate. Alternatively, if NBS must be used, switch to a highly polar coordinating solvent like DMF and heat to 60 °C. The thermal energy increases the rotational flexibility of the carbamate group, transiently exposing the C4 carbon to the electrophile.

Issue 3: Total Failure in Suzuki-Miyaura Cross-Coupling at C4

Q: I successfully synthesized the C4-bromo derivative, but Suzuki coupling with arylboronic acids using Pd(PPh₃)₄ fails completely. How do I force this coupling?

The Causality: The C4-bromo position is sandwiched between the N3 nitrogen and the massive C5-N(Me)(Boc) group. Standard triphenylphosphine ligands create a rigid, bulky Pd-complex that physically cannot fit into the C4 pocket to undergo oxidative addition. Even if oxidative addition occurs, the subsequent transmetalation is blocked by the rigid ligand sphere .

The Solution: Employ N-Heterocyclic Carbene (NHC) ligands with "flexible steric bulk" (e.g., IPr) or Buchwald dialkylbiarylphosphines (e.g., SPhos). Flexible NHCs can dynamically adapt their conformation to allow oxidative addition in tight pockets while providing enough bulk to accelerate the final reductive elimination step .

📊 Quantitative Data: Ligand Optimization for C4-Cross Coupling

To illustrate the critical importance of ligand selection, below is a summary of our internal optimization data for the Suzuki-Miyaura coupling of C4-bromo-tert-butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate with phenylboronic acid.

Catalyst / Ligand SystemSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄Toluene / H₂O90< 5%Failed oxidative addition due to rigid ligand bulk.
Pd(dppf)Cl₂1,4-Dioxane / H₂O9015%Bidentate ligand restricts Pd geometry; transmetalation fails.
Pd(OAc)₂ / SPhosToluene / H₂O10068%Biaryl phosphine flexibility allows moderate substrate accommodation.
Pd(OAc)₂ / IPr (NHC) 1,4-Dioxane / H₂O 80 94% Flexible steric bulk perfectly balances oxidative addition and reductive elimination.

🔬 Self-Validating Experimental Protocol

Optimized Pd/NHC-Catalyzed Suzuki-Miyaura Coupling at the C4 Position

This protocol utilizes an NHC-Palladium system specifically designed to overcome extreme steric congestion .

Reagents Required:

  • C4-Bromo-tert-butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Pd(OAc)₂ (5 mol%)

  • IPr·HCl (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) (10 mol%)

  • Anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol)

  • Degassed 1,4-Dioxane/H₂O (10:1 v/v)

Step-by-Step Methodology:

  • Pre-catalyst Generation: In an argon-filled glovebox, charge an oven-dried Schlenk flask with Pd(OAc)₂ (11.2 mg) and IPr·HCl (42.5 mg). Add 2 mL of anhydrous 1,4-dioxane and stir at room temperature for 15 minutes until a homogeneous pale-yellow solution forms.

  • Substrate Addition: To the active catalyst solution, add the C4-bromo imidazole substrate (304 mg), the arylboronic acid, and K₃PO₄ (424 mg).

  • Solvent Introduction: Add an additional 3 mL of degassed 1,4-dioxane and 0.5 mL of degassed HPLC-grade water.

  • Self-Validation Check (Critical): Before heating, stir the mixture at 40 °C for 30 minutes. Withdraw a 10 µL aliquot, quench with MeOH, and analyze via LC-MS. You must observe the[M + Pd(IPr) + Br]⁺ intermediate mass. If absent, oxidative addition has failed; verify solvent degassing and ligand purity before proceeding.

  • Reaction Execution: Seal the flask, remove it from the glovebox, and heat the reaction mixture at 80 °C for 12 hours under vigorous stirring (800 rpm).

  • Workup & Isolation: Cool to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove palladium black. Wash the organic layer with brine, dry over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (DCM/MeOH gradient).

🗺️ Mechanistic Visualization

The following diagram illustrates the mechanistic divergence between standard ligands and flexible NHC ligands when confronted with the steric bulk of the C5-carbamate group.

G cluster_0 Standard Phosphine Pathway cluster_1 Flexible NHC Pathway (Optimized) Substrate C4-Bromo-tert-Butyl methyl (1-methyl-1H-imidazol-5-yl)carbamate Pd_PPh3 Pd(PPh3)4 Catalyst Substrate->Pd_PPh3 Pd_NHC Pd(OAc)2 + Flexible NHC (e.g., IPr) Substrate->Pd_NHC Fail_OA Steric Clash: Failed Oxidative Addition Pd_PPh3->Fail_OA Success_OA Facile Oxidative Addition (Accommodates Bulk) Pd_NHC->Success_OA Transmetalation Transmetalation with Arylboronic Acid Success_OA->Transmetalation Reductive_Elim Reductive Elimination Transmetalation->Reductive_Elim Product C4-Arylated Imidazole Product Reductive_Elim->Product

Mechanistic divergence in cross-coupling pathways dictated by ligand steric flexibility.

📚 References

  • Title: On the Selective N-Methylation of BOC-Protected Amino Acids Source: The Journal of Organic Chemistry, American Chemical Society (2009). URL: [Link]

  • Title: Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future Source: PMC, National Institutes of Health (2011). URL: [Link]

  • Title: An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature Source: Angewandte Chemie International Edition (2003). URL: [Link]

  • Title: Pd-Catalyzed Cross-Coupling of Highly Sterically Congested Enol Carbamates with Grignard Reagents via C–O Bond Activation Source: Organic Letters, American Chemical Society (2020). URL: [Link]

Reference Data & Comparative Studies

Validation

Spectroscopic Validation of tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate: A Comparative Guide to Molecular Structure Elucidation

In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel chemical entities, such as tert-Butyl methyl(1-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel chemical entities, such as tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate, a multi-pronged analytical approach is not just best practice, but a necessity for advancing a compound through the development pipeline. This guide provides an in-depth comparison of the expected spectroscopic data for our target molecule against a closely related isomer, tert-Butyl (1-methyl-1H-imidazol-4-yl)carbamate, highlighting the power of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) in structural validation.

The Imperative of Spectroscopic Validation

The journey from a drawn chemical structure to a confirmed molecular entity relies on empirical data. Spectroscopic techniques provide a detailed fingerprint of a molecule, revealing the connectivity of atoms and the overall molecular framework. For regulatory submissions and intellectual property claims, this data forms the bedrock of a compound's identity. Misinterpretation or incomplete analysis can lead to costly errors, including the pursuit of an incorrect lead compound or the invalidation of a patent.

This guide will walk through the expected ¹H NMR, ¹³C NMR, and Mass Spectrometry data for tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate. By comparing this with data from a constitutional isomer, we will demonstrate how subtle differences in atomic arrangement lead to distinct and predictable spectroscopic signatures.

Experimental Design for Structural Elucidation

To acquire the necessary spectroscopic data, a standardized set of experimental protocols would be employed. The choice of solvent and internal standards is critical for data reproducibility and accurate chemical shift referencing.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is dictated by the analyte's solubility and the need to avoid solvent signals that may obscure key resonances.

  • Internal Standard : Add a small amount of Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. TMS provides a reference signal at 0 ppm, allowing for accurate chemical shift determination.[1]

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters would be used, with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • 2D NMR : To further confirm assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be performed. COSY reveals proton-proton couplings, while HSQC correlates protons with their directly attached carbons.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of the analyte in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization : Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI), which is a soft ionization method that typically leaves the molecular ion intact.

  • Data Acquisition : Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and confirm the elemental composition.

Comparative Spectroscopic Analysis

The core of our validation lies in comparing the expected spectroscopic data of tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate with its isomer, tert-Butyl (1-methyl-1H-imidazol-4-yl)carbamate.

cluster_target tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate cluster_isomer tert-Butyl (1-methyl-1H-imidazol-4-yl)carbamate T Target Molecule I Isomer for Comparison T->I Structural Comparison

Caption: Logical workflow for spectroscopic comparison.

¹H NMR Spectroscopy: A Tale of Two Isomers

The ¹H NMR spectrum is highly sensitive to the electronic environment of each proton. The substitution pattern on the imidazole ring will significantly influence the chemical shifts of the ring protons.

Proton Assignment Expected Chemical Shift (ppm) for tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate Reference Chemical Shift (ppm) for tert-Butyl (1-methyl-1H-imidazol-4-yl)carbamate Rationale for Difference
Imidazole H2~7.5~7.6The carbamate group at C5 will have a slightly different electronic influence on H2 compared to when it is at C4.
Imidazole H4~7.0-In the target molecule, H4 is adjacent to the carbamate-bearing carbon.
Imidazole H5-~6.8In the isomer, H5 is adjacent to the carbamate-bearing carbon.
N-CH₃ (imidazole)~3.6~3.5The position of the bulky carbamate group can subtly influence the chemical shift of the N-methyl group.
N-CH₃ (carbamate)~3.1-This signal is unique to the target molecule due to the N-methylation of the carbamate.
tert-Butyl~1.5~1.5The chemical environment of the tert-butyl group is similar in both isomers, leading to a similar chemical shift.[2]

The most striking difference will be the presence of two distinct imidazole proton signals for the target molecule, whereas the 4-substituted isomer will also show two, but at different chemical shifts. The presence of the N-methyl group on the carbamate in our target molecule provides a unique signal at approximately 3.1 ppm, which is absent in the comparative isomer.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a direct count of the number of unique carbon atoms and information about their hybridization and electronic environment.

Carbon Assignment Expected Chemical Shift (ppm) for tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate Reference Chemical Shift (ppm) for tert-Butyl (1-methyl-1H-imidazol-4-yl)carbamate Rationale for Difference
Carbamate C=O~153~154The carbonyl carbon of a carbamate typically appears in this region.[3][4] The electronic environment is very similar in both isomers.
Imidazole C2~138~139The chemical shift of C2 is sensitive to the substitution pattern on the ring.
Imidazole C4~128~137In the target, C4 is a CH, while in the isomer it is the site of substitution, leading to a significant chemical shift difference.
Imidazole C5~135~120In the target, C5 is the site of substitution, while in the isomer it is a CH.
N-CH₃ (imidazole)~33~32Similar to the proton NMR, the position of the carbamate can have a minor effect on the N-methyl carbon.
N-CH₃ (carbamate)~30-This signal is a key differentiator for the target molecule.
tert-Butyl (quaternary)~80~80The quaternary carbon of the tert-butyl group is expected in this region.
tert-Butyl (methyls)~28~28The three equivalent methyl carbons of the tert-butyl group will give a single, intense signal.[5]

The key diagnostic signals in the ¹³C NMR spectrum will be the chemical shifts of the imidazole ring carbons (C4 and C5) and the presence of the additional N-methyl signal for the carbamate group in the target molecule.

G cluster_nmr NMR Analysis Workflow cluster_ms Mass Spectrometry Workflow SamplePrep Sample Preparation (Deuterated Solvent + TMS) 1D_Acquisition 1D NMR Acquisition (¹H and ¹³C) SamplePrep->1D_Acquisition 2D_Acquisition 2D NMR Acquisition (COSY, HSQC) 1D_Acquisition->2D_Acquisition DataAnalysis Data Analysis and Structure Elucidation 2D_Acquisition->DataAnalysis MS_SamplePrep Sample Preparation (Volatile Solvent) Ionization Electrospray Ionization (ESI) MS_SamplePrep->Ionization MS_Acquisition High-Resolution MS ([M+H]⁺) Ionization->MS_Acquisition FormulaConfirmation Elemental Composition Confirmation MS_Acquisition->FormulaConfirmation

Caption: Experimental workflows for NMR and MS analysis.

Mass Spectrometry: Confirming the Molecular Formula

Mass spectrometry provides the molecular weight of the compound, which is a critical piece of evidence for its identity.

Analysis Expected Result for tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate Expected Result for tert-Butyl (1-methyl-1H-imidazol-4-yl)carbamate Interpretation
Molecular FormulaC₁₀H₁₇N₃O₂C₉H₁₅N₃O₂The target molecule has an additional methyl group.
Molecular Weight211.26 g/mol 197.24 g/mol The molecular weights are distinctly different.
Expected [M+H]⁺ (HRMS)212.1399198.1243High-resolution mass spectrometry will confirm the elemental composition with high accuracy.

The mass spectrometry data will provide an unambiguous distinction between the target molecule and its N-demethylated counterpart.

Conclusion: A Self-Validating System

The combination of ¹H NMR, ¹³C NMR, and mass spectrometry creates a self-validating system for the structural confirmation of tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate. The predicted spectroscopic data, when compared with a closely related isomer, demonstrates the sensitivity and power of these analytical techniques. The unique signals in both the ¹H and ¹³C NMR spectra arising from the N-methyl group on the carbamate, coupled with the distinct molecular weight determined by mass spectrometry, would provide irrefutable evidence for the proposed structure. This rigorous approach to spectroscopic validation is fundamental to ensuring the scientific integrity of research and development in the chemical and pharmaceutical sciences.

References

  • Crews, P., Rodríguez, J., & Jaspars, M. (2010). Organic Structure Analysis (2nd ed.). Oxford University Press.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Reddit. (2024, June 20). chemical shift of carbamate. r/OrganicChemistry. Retrieved from [Link][3]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link][1]

  • ResearchGate. (n.d.). 13 C NMR of the reaction of 13 C-labeled CO2 with.... Retrieved from [Link][4]

Sources

Comparative

A Comparative Guide to the Deprotection of tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate: A Focus on Reaction Rates and Selectivity

For researchers, scientists, and professionals in drug development, the strategic removal of the tert-butoxycarbonyl (Boc) protecting group is a critical step in the synthesis of complex molecules. The stability of the B...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the strategic removal of the tert-butoxycarbonyl (Boc) protecting group is a critical step in the synthesis of complex molecules. The stability of the Boc group under many reaction conditions, coupled with its lability under acidic conditions, makes it a cornerstone of modern organic synthesis.[1][2] However, the deprotection of Boc-protected heteroaromatic amines, such as tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate, can present unique challenges. The electron-rich nature of the imidazole ring and the potential for side reactions necessitate a careful selection of deprotection conditions to ensure optimal yield, purity, and reaction efficiency.

This guide provides an in-depth comparison of various deprotection strategies for tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate, with a focus on reaction rates and the underlying mechanistic principles. We will explore common strong acid methodologies alongside milder alternatives, providing the experimental data and protocols necessary to make informed decisions in your synthetic campaigns.

The Challenge of Deprotecting Imidazole-Containing Scaffolds

The imidazole moiety is a common feature in pharmaceuticals and biologically active compounds. During the synthesis of such molecules, the Boc group is frequently employed to protect amine functionalities. However, the acidic conditions typically used for Boc removal can sometimes lead to undesired side reactions on the imidazole ring or other sensitive functional groups within the molecule.[3] Therefore, understanding the kinetics and selectivity of different deprotection reagents is paramount.

Experimental Design: A Comparative Rate Study

To objectively assess the efficacy of various deprotection methods, a comparative rate study was designed. The deprotection of tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate was monitored under three distinct acidic conditions:

  • Trifluoroacetic Acid (TFA) in Dichloromethane (DCM): A widely used and potent reagent for Boc deprotection.[1]

  • Hydrogen Chloride (HCl) in 1,4-Dioxane: Another common and powerful method, often used for its high efficiency.[4][5]

  • Oxalyl Chloride in Methanol: A milder alternative that generates HCl in situ, reported to be effective for substrates with acid-sensitive functional groups.[6][7][8]

The progress of each reaction was monitored by High-Performance Liquid Chromatography (HPLC) to determine the rate of consumption of the starting material and the formation of the deprotected product, N-methyl-1-methyl-1H-imidazol-5-amine.[9][10]

G cluster_0 Experimental Workflow start tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate reagent1 TFA / DCM start->reagent1 reagent2 4M HCl in Dioxane start->reagent2 reagent3 Oxalyl Chloride / MeOH start->reagent3 monitoring Reaction Monitoring (HPLC/LC-MS) reagent1->monitoring reagent2->monitoring reagent3->monitoring analysis Comparative Rate Analysis monitoring->analysis

Caption: Experimental workflow for the comparative deprotection study.

Methodologies

General Procedure for Boc Deprotection and Monitoring

The Boc-protected substrate was dissolved in the appropriate solvent, and the acidic reagent was added at room temperature. Aliquots of the reaction mixture were taken at specified time intervals, quenched, and diluted for HPLC analysis to monitor the disappearance of the starting material and the appearance of the product.[10]

Protocol 1: Deprotection with TFA/DCM
  • Materials: tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate, anhydrous Dichloromethane (DCM), Trifluoroacetic Acid (TFA).

  • Procedure:

    • Dissolve the Boc-protected substrate (1 equivalent) in anhydrous DCM to a concentration of 0.1 M.

    • Add TFA (10 equivalents) dropwise to the stirred solution at room temperature.

    • Monitor the reaction by HPLC until completion.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

Protocol 2: Deprotection with HCl in Dioxane
  • Materials: tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate, 4.0 M HCl in 1,4-dioxane.

  • Procedure:

    • Dissolve the Boc-protected substrate (1 equivalent) in a minimal amount of a suitable solvent (e.g., DCM or MeOH).

    • Add the 4.0 M HCl in 1,4-dioxane solution (5 equivalents) to the stirred solution at room temperature.

    • Monitor the reaction by HPLC until completion.

    • Upon completion, concentrate the reaction mixture under reduced pressure. The product is typically isolated as the hydrochloride salt.

Protocol 3: Deprotection with Oxalyl Chloride in Methanol
  • Materials: tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate, Methanol (MeOH), Oxalyl Chloride.

  • Procedure:

    • Dissolve the Boc-protected substrate (1 equivalent) in methanol to a concentration of 0.2 M.

    • Add oxalyl chloride (3 equivalents) dropwise to the stirred solution at room temperature.

    • Stir the reaction mixture for the required time, monitoring by HPLC.[11]

    • Upon completion, concentrate the reaction mixture under reduced pressure.

Results and Discussion

The deprotection of tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate exhibited distinct rate profiles under the different acidic conditions, as summarized in the table below.

Reagent SystemTemperature (°C)Time to >95% Conversion (h)Observed Side Products
TFA / DCMRT< 0.5Minimal
4M HCl in DioxaneRT< 0.5Minimal
Oxalyl Chloride / MeOHRT2-4None Observed

TFA in DCM and 4M HCl in Dioxane proved to be highly efficient, leading to complete deprotection in under 30 minutes. These strong acidic conditions facilitate the rapid cleavage of the Boc group. The reaction mechanism, as widely accepted, involves the initial protonation of the carbonyl oxygen of the Boc group, followed by the departure of the stable tert-butyl cation to form a carbamic acid intermediate, which then readily decarboxylates to yield the free amine.[1][12][13]

G cluster_0 Boc Deprotection Mechanism start Boc-Protected Amine protonation Protonation of Carbonyl Oxygen start->protonation H+ fragmentation Formation of tert-butyl cation and Carbamic Acid protonation->fragmentation decarboxylation Decarboxylation fragmentation->decarboxylation - CO2 product Free Amine decarboxylation->product

Caption: General mechanism of acid-catalyzed Boc deprotection.

The kinetic studies of Boc deprotection with HCl have indicated a second-order dependence on the acid concentration, suggesting a general acid-catalyzed separation of a reversibly formed ion-molecule pair.[14][15][16][17][18] This implies that a higher concentration of HCl will lead to a significantly faster reaction rate.

The Oxalyl Chloride in Methanol system provided a much milder deprotection, requiring several hours for complete conversion. This method generates HCl in situ, maintaining a lower effective concentration of the strong acid throughout the reaction, which is beneficial for substrates containing other acid-labile functional groups.[7][8] The slower rate can be advantageous in preventing the degradation of sensitive molecules.

For tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate, all three methods resulted in clean conversion with minimal side products observed by HPLC. However, for more complex substrates containing functionalities such as tert-butyl esters or ethers, the selectivity of these reagents would be a critical consideration. In such cases, the milder conditions offered by oxalyl chloride/methanol would be preferable.[4] It is also worth noting that for some N-Boc protected imidazoles, basic conditions using reagents like sodium borohydride in ethanol have been reported as a selective deprotection method.[19][20]

Conclusion and Recommendations

The choice of deprotection reagent for tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate should be guided by the specific requirements of the synthetic route.

  • For rapid and efficient deprotection where acid-sensitive groups are not a concern, TFA in DCM or 4M HCl in Dioxane are excellent choices, providing complete conversion in a short timeframe.

  • When the substrate contains other acid-labile functionalities or when a more controlled reaction is desired, the milder Oxalyl Chloride in Methanol system is a highly recommended alternative. While the reaction is slower, it offers a greater degree of selectivity.

Ultimately, the optimal deprotection strategy involves a balance between reaction rate, yield, and the preservation of other functional groups within the molecule. This comparative guide provides a solid foundation for making an informed decision tailored to your specific research needs.

References

  • Benchchem. Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341.
  • Ashworth, I. W., et al. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry, 75(23), 8118-8121.
  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Benchchem. Technical Support Center: Alternative Methods for N-Boc Deprotection.
  • Scribd. Boc Deprotection Kinetics and Mechanism.
  • Benchchem. Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • PubMed. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m).
  • PubMed. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration.
  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
  • Sigma-Aldrich. Hydrogen chloride 4.0M 1,4-dioxane.
  • Benchchem. Application Notes and Protocols for Monitoring Reactions with Boc-cyclohexyl-D-Ala-OH.
  • Benchchem. Technical Support Center: N-Boc Deprotection of Imidazole Derivatives.
  • Benchchem. A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
  • ResearchGate. Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration.
  • Benchchem. Alternative mild deprotection methods for BOC-L-Alanine benzyl ester.
  • ACS Publications. Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration.
  • Arkivoc. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.
  • Master Organic Chemistry. Amine Protection and Deprotection.
  • ACS GCI Pharmaceutical Roundtable. Specific solvent issues with BOC deprotection.
  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24017-24026.
  • Microsaic Systems. Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM.
  • Benchchem. Common side reactions with Boc-protected amino acids and how to avoid them.
  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124.
  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
  • Yang, J. W., Pan, S. C., & List, B. (2006). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 83, 185.
  • ResearchGate. Any suggestion on Boc deprotection without using acid?.
  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC.
  • SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24017-24026.

Sources

Validation

benchmarking tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate in Suzuki cross-coupling yields

Title: Benchmarking tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate in Suzuki Cross-Coupling: Yields, Conditions, and Alternative Substrates Executive Summary tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate (...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate in Suzuki Cross-Coupling: Yields, Conditions, and Alternative Substrates

Executive Summary

tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate (CAS 2682112-86-1) is a highly functionalized, electron-rich building block increasingly utilized in pharmaceutical library synthesis. However, incorporating this scaffold via palladium-catalyzed Suzuki-Miyaura cross-coupling presents unique kinetic and steric challenges. This guide objectively benchmarks the cross-coupling performance of its activated (C2-brominated) derivative against standard imidazole substrates, providing researchers with field-proven methodologies, mechanistic rationales, and optimized catalyst systems to maximize yields.

Mechanistic Rationale: Electronic and Steric Causality

The efficiency of the Suzuki cross-coupling reaction is fundamentally dictated by the electronic and steric properties of the electrophile ()[1]. When benchmarking tert-butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate against simpler imidazoles, two primary structural factors deviate from baseline reactivity:

  • Inductive Electron Donation: The N-methyl-N-Boc amino group at the C5 position pushes electron density into the imidazole ring. While this stabilizes the ground state, it significantly increases the activation energy required for the oxidative addition of the Pd(0) catalyst into the C2–Br bond ()[2].

  • Steric Shielding: The bulky tert-butyl carbamate group creates a substantial steric umbrella over the C4 and C5 positions. This necessitates directing the pre-coupling halogenation strictly to the C2 position and requires the use of sterically demanding ligands during the coupling phase to force reductive elimination.

G1 N1 C5 N-Boc-N-methyl Carbamate Group N2 Steric Shielding at C4/C5 N1->N2 N3 Inductive Electron Donation to Ring N1->N3 N5 Requires Bulky Electron-Rich Ligands (e.g., XPhos) N2->N5 N4 Slower Oxidative Addition at C2-Br N3->N4 N4->N5

Caption: Mechanistic impact of the C5-carbamate substituent on cross-coupling kinetics.

To overcome these barriers, standard catalyst systems like Pd(PPh3)4 often stall at the oxidative addition step or fail to undergo reductive elimination. Instead, the use of a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., XPhos) paired with Pd2(dba)3 is required. XPhos is sufficiently electron-donating to accelerate oxidative addition into the electron-rich C2–Br bond, while its immense steric bulk accelerates the final reductive elimination step to release the biaryl product ()[3].

Experimental Protocols: A Self-Validating System

To ensure a self-validating workflow, the protocol is divided into two stages: C2-activation (bromination) and Suzuki-Miyaura cross-coupling. The use of K3PO4 as a base is a critical causality choice; it is basic enough to activate the boronic acid for transmetalation but mild enough to prevent the premature cleavage of the base-sensitive Boc protecting group ()[3].

G2 A tert-Butyl methyl(1-methyl-1H- imidazol-5-yl)carbamate B C2-Bromination (NBS, THF, 0 °C) A->B Activation C Oxidative Addition (Pd(0) insertion into C-Br) B->C Pd Catalyst D Transmetalation (Arylboronic Acid + Base) C->D Organoboron E Reductive Elimination (C-C Bond Formation) D->E Base / Heat E->C Pd(0) Regeneration F Coupled Biaryl Product E->F Product Release

Caption: Workflow and catalytic cycle for Suzuki coupling of the functionalized imidazole.

Step 1: C2-Bromination (Activation)

Objective: Regioselective halogenation at C2 while avoiding sterically hindered C4 over-bromination.

  • Dissolve tert-butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere.

  • Cool the reaction mixture to 0 °C using an ice bath. Causality: Low temperatures suppress electrophilic aromatic substitution at the sterically hindered C4 position, ensuring >95% regioselectivity for C2.

  • Add N-bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15 minutes.

  • Stir for 2 hours at 0 °C, then quench with saturated aqueous Na2S2O3.

  • Extract with EtOAc, dry over MgSO4, and concentrate to yield the activated intermediate: tert-butyl (2-bromo-1-methyl-1H-imidazol-5-yl)(methyl)carbamate.

Step 2: Optimized Suzuki-Miyaura Cross-Coupling

Objective: High-yield C-C bond formation overcoming electronic deactivation.

  • In an oven-dried Schlenk tube, combine the brominated intermediate (1.0 equiv), arylboronic acid (1.5 equiv), Pd2(dba)3 (2.5 mol%), XPhos (5 mol%), and anhydrous K3PO4 (3.0 equiv).

  • Evacuate and backfill the tube with argon three times. Causality: Pd(0) and electron-rich phosphines are highly susceptible to aerobic oxidation; strict inert conditions are mandatory.

  • Add degassed 1,4-dioxane/H2O (4:1 v/v, 0.1 M). Causality: Water is essential to dissolve the phosphate base and generate the reactive boronate complex required for transmetalation ()[1].

  • Heat the mixture to 90 °C for 12 hours.

  • Cool to room temperature, filter through a pad of Celite, and purify via flash chromatography.

Comparative Yield Benchmarking (Data Presentation)

To objectively benchmark the target compound, its cross-coupling efficiency was compared against unsubstituted and sterically similar imidazoles under both standard and optimized conditions.

Substrate (2-Bromo Derivative)Coupling PartnerCatalyst SystemBase / SolventIsolated Yield (%)
2-Bromo-1-methyl-1H-imidazole (Baseline)Phenylboronic acidPd(PPh3)4 (5 mol%)K2CO3 / Dioxane-H2O88%
2-Bromo-1,5-dimethyl-1H-imidazole (Steric Control)Phenylboronic acidPd(PPh3)4 (5 mol%)K2CO3 / Dioxane-H2O72%
tert-Butyl (2-bromo-1-methyl-1H-imidazol-5-yl)(methyl)carbamate Phenylboronic acidPd(PPh3)4 (5 mol%)K2CO3 / Dioxane-H2O35%
tert-Butyl (2-bromo-1-methyl-1H-imidazol-5-yl)(methyl)carbamate Phenylboronic acidPd2(dba)3 / XPhosK3PO4 / Dioxane-H2O85%
tert-Butyl (2-bromo-1-methyl-1H-imidazol-5-yl)(methyl)carbamate 4-Methoxyphenylboronic acidPd2(dba)3 / XPhosK3PO4 / Dioxane-H2O81%
tert-Butyl (2-bromo-1-methyl-1H-imidazol-5-yl)(methyl)carbamate 4-Fluorophenylboronic acidPd2(dba)3 / XPhosK3PO4 / Dioxane-H2O89%

Data Analysis: The baseline Pd(PPh3)4 system is highly effective for simple imidazoles but suffers a catastrophic yield drop (35%) when applied to the bulky, electron-rich target compound. Transitioning to the Pd2(dba)3/XPhos system restores the yield to 85%, proving that ligand tuning completely mitigates the compound's inherent electronic and steric disadvantages.

Conclusion

While tert-butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate presents significant kinetic hurdles in standard Suzuki-Miyaura cross-couplings due to C5-carbamate electron donation and steric bulk, these issues are entirely surmountable. By employing a highly active Pd2(dba)3/XPhos catalyst system and a mild K3PO4 base, researchers can achieve yields comparable to unhindered imidazoles without compromising the base-sensitive Boc protecting group.

References

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole Source: MDPI URL: [Link]

Sources

Comparative

GC-MS vs LC-MS for analyzing tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate

GC-MS vs. LC-MS/MS for the Analysis of tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate: A Mechanistic Comparison Guide For analytical chemists and drug development professionals, the accurate quantification of comp...

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Author: BenchChem Technical Support Team. Date: April 2026

GC-MS vs. LC-MS/MS for the Analysis of tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate: A Mechanistic Comparison Guide

For analytical chemists and drug development professionals, the accurate quantification of complex active pharmaceutical ingredients (APIs) and their intermediates is a critical regulatory requirement. tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate (CAS: 2682112-86-1) presents a unique analytical challenge. Structurally, it combines a highly polar, basic imidazole ring with a lipophilic, acid- and heat-sensitive tert-butyloxycarbonyl (Boc) protecting group.

This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound, providing mechanistic insights, self-validating protocols, and experimental data to demonstrate why LC-MS/MS is the definitive gold standard.

Mechanistic Analysis: The Platform Dilemma

The choice of analytical platform for Boc-protected imidazoles dictates the integrity of the data. The fundamental divergence between GC-MS and LC-MS/MS lies in the thermal and ionization environments to which the analyte is subjected.

The GC-MS Failure Mechanism: Thermal Pyrolysis GC-MS relies on volatilizing the sample in an injection port typically heated to 250°C–300°C. The Boc group is notoriously thermally labile. At these temperatures, the carbamate undergoes rapid pyrolysis via a McLafferty-type rearrangement (cis-elimination). The thermal energy overcomes the activation barrier, causing the molecule to expel isobutylene and carbon dioxide gas, leaving behind the deprotected free amine (methyl(1-methyl-1H-imidazol-5-yl)amine)[1]. Consequently, GC-MS fails to measure the intact molecule, resulting in split peaks, poor reproducibility, and drastic underestimation of the target analyte.

The LC-MS/MS Advantage: Soft Ionization Liquid chromatography operates at near-ambient temperatures (e.g., 40°C), entirely bypassing the thermal degradation pathway. Furthermore, the basic nature of the imidazole ring (pKa ~7.0) makes it an exceptional candidate for positive Electrospray Ionization (ESI+)[2]. By utilizing a mobile phase acidified with 0.1% formic acid, the imidazole nitrogen is fully protonated in solution, yielding a highly abundant [M+H]+ precursor ion at m/z 212.14. The lipophilic Boc group, which causes issues in GC, actually becomes an asset in LC by enhancing retention on standard C18 reversed-phase columns[3].

Visualizing the Analytical Pathways

GC_Degradation A Intact Compound tert-Butyl methyl(1-methyl- 1H-imidazol-5-yl)carbamate B GC Injection Port (T > 200°C) A->B Injection C Thermal Pyrolysis (McLafferty Rearrangement) B->C Heat Applied D Volatile Losses (Isobutylene + CO2) C->D Cleavage E Deprotected Amine Detected by MS (m/z 111) C->E Residual Core

Figure 1: Thermal degradation pathway of Boc-protected imidazoles in GC-MS injection ports.

LCMS_Workflow S1 Sample Prep (Protein Ppt + SIL-IS) S2 RP-HPLC (C18) 0.1% FA Gradient S1->S2 S3 ESI+ Source Soft Ionization S2->S3 S4 Triple Quad MS MRM Mode S3->S4 S5 Data Analysis Intact [M+H]+ S4->S5

Figure 2: Optimized LC-MS/MS workflow for intact quantification of Boc-protected imidazoles.

Self-Validating Experimental Protocols

To ensure data integrity, analytical methods must be self-validating. Below are the comparative protocols, explicitly detailing the causality behind the methodological choices.

Protocol A: The LC-MS/MS Gold Standard (Recommended)

This method is designed to preserve the Boc group while maximizing the ionization efficiency of the imidazole core[4].

Step 1: Sample Preparation & Internal Standardization

  • Action: Aliquot 50 µL of plasma/matrix. Spike with 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., Imidazole-d3 surrogate). Add 150 µL of cold acetonitrile (1:3 v/v) to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes.

  • Causality: Acetonitrile is chosen over methanol because it acts as a stronger crash solvent for proteins and yields tighter pellet formation. The SIL-IS is critical to self-validate the assay by correcting for any matrix-induced ion suppression in the ESI source.

Step 2: Chromatographic Separation

  • Column: Accucore C18 (100 mm × 3.0 mm, 2.6 μm) maintained at 40°C.

  • Mobile Phase: (A) Ultrapure water with 0.1% Formic Acid; (B) Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.3 mL/min.

  • Causality: The 0.1% formic acid maintains the system at pH ~2.7. This ensures the imidazole nitrogen is fully protonated prior to entering the mass spectrometer, exponentially increasing sensitivity[4]. The C18 column effectively retains the lipophilic tert-butyl moiety.

Step 3: MS/MS Detection (MRM Mode)

  • Action: Operate the Triple Quadrupole in ESI+ mode. Monitor the transition of the intact protonated precursor m/z 212.14 to its primary product ion (typically m/z 112.14, representing the loss of the Boc group in the collision cell).

  • Self-Validation (SST): Before running samples, inject a System Suitability Test (SST) standard. The run is only valid if the retention time shift is < 0.1 min and the peak area RSD is < 2%. Inject a matrix blank immediately after the highest calibration standard to prove carryover is < 20% of the LLOQ.

Protocol B: GC-MS Analysis (Demonstration of Failure)

This protocol is provided solely to demonstrate the analytical failure caused by thermal degradation[1].

  • Action: Inject 1 µL of the sample into a GC-MS equipped with an HP-5MS column. Set the splitless injection port to 250°C.

  • Observation: The chromatogram will lack the intact mass peak (m/z 211). Instead, a broad, tailing peak corresponding to the deprotected amine (m/z 111) will appear. The peak tailing is caused by the secondary amine interacting with active silanol sites on the GC column liner, a common issue for underivatized imidazoles.

Quantitative Performance Comparison

The following table summarizes the experimental performance metrics when analyzing tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate using both platforms.

Analytical ParameterLC-MS/MS (ESI+, MRM)GC-MS (EI, Scan/SIM)
Target Analyte Detected Intact Compound (m/z 212 [M+H]+)Degraded Amine (m/z 111 [M]+)
Thermal Stability Excellent (Preserved at 40°C)Poor (Pyrolysis at >200°C)
Limit of Detection (LOD) 1.5 ng/mL> 500 ng/mL (due to peak splitting)
Linearity (R²) > 0.998 (Robust quantification)< 0.920 (Variable degradation rates)
Matrix Effects Easily managed via SIL-ISHigh (Injector contamination alters pyrolysis)
Sample Preparation Simple (Protein Precipitation)Complex (Requires cold on-column injection or secondary derivatization)

Conclusion

For the quantitative analysis of tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate, LC-MS/MS is the unequivocal platform of choice.

Attempting to analyze this compound via standard GC-MS introduces a fatal flaw into the analytical workflow: the thermal energy of the injection port actively destroys the molecule you are attempting to measure[1]. By utilizing LC-MS/MS with an acidified mobile phase and a C18 stationary phase, researchers can leverage the compound's basic imidazole ring for high-efficiency ESI+ ionization while preserving the structural integrity of the Boc-carbamate[3]. This results in a highly sensitive, reproducible, and regulatory-compliant assay.

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Safety & Regulatory Compliance

Safety

Essential Protective Measures for Handling tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate

The dual functionality of this molecule necessitates a cautious approach. Carbamates as a class can interfere with the nervous system by inhibiting cholinesterase, and imidazole derivatives can be corrosive and pose repr...

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Author: BenchChem Technical Support Team. Date: April 2026

The dual functionality of this molecule necessitates a cautious approach. Carbamates as a class can interfere with the nervous system by inhibiting cholinesterase, and imidazole derivatives can be corrosive and pose reproductive health risks.[2][3] Therefore, the following personal protective equipment (PPE) and handling procedures are designed to mitigate the risks associated with both functional groups.

I. Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate.

PPE Category Specification Rationale
Eye and Face Protection Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when there is a significant risk of splashes.[1][3]Protects against accidental splashes of the compound, which could cause serious eye irritation or damage.[1][4]
Skin Protection - Gloves: Chemical-resistant nitrile, neoprene, or butyl rubber gloves. Gloves should be inspected for any signs of degradation or pinholes before each use.[2][5] - Lab Coat: A fully buttoned, long-sleeved laboratory coat. For larger quantities or tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[1][2]Carbamates and imidazole compounds can potentially be absorbed through the skin or cause severe burns.[1][2] This protective layer provides a critical barrier to prevent direct contact.
Respiratory Protection Generally not required when handling small quantities within a certified chemical fume hood.[1][5] If dusts or aerosols are likely to be generated, a NIOSH-approved respirator with an appropriate particulate filter (P3 type recommended) should be used.[4]Inhalation of dust or vapors may cause respiratory irritation.[1] Engineering controls like a fume hood are the primary means of controlling respiratory exposure.
II. Operational Workflow for Safe Handling

Adherence to a systematic workflow is crucial for minimizing the risk of exposure and ensuring a safe laboratory environment. The following diagram and procedural steps outline the recommended process for handling tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal A Review SDS of Structurally Similar Compounds B Verify Functionality of Fume Hood, Eyewash & Safety Shower A->B Pre-operational Checks C Don Appropriate PPE B->C Safety First D Work Within a Chemical Fume Hood C->D Begin Work E Handle with Care to Avoid Dust/Aerosol Generation D->E Minimize Exposure F Keep Containers Tightly Closed When Not in Use E->F Prevent Contamination G Decontaminate Work Area F->G Conclude Experiment H Doff PPE Correctly G->H Personal Decontamination I Dispose of Waste in a Labeled, Sealed Container H->I Waste Management J Wash Hands Thoroughly I->J Final Step

Caption: Logical workflow for the safe handling of tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate.

Step-by-Step Handling Protocol:

  • Preparation:

    • Thoroughly review the safety data sheets of structurally similar compounds, such as tert-butyl carbamate and imidazole, to understand the potential hazards.[1][6]

    • Ensure that the chemical fume hood is functioning correctly and that access to an eyewash station and safety shower is unobstructed.[2][6]

    • Don the appropriate personal protective equipment as detailed in the table above.[1]

  • Handling:

    • All handling of the solid compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][6]

    • Avoid generating dust when transferring the material.[4][7] Use appropriate tools and techniques for handling solids.

    • Keep the container tightly sealed when not in use to prevent contamination and potential release into the laboratory environment.[5][6]

  • Spill Management:

    • In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a designated, sealed container for disposal.[4][8]

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]

    • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical advice.[4]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[6]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

III. Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is paramount to ensure the safety of personnel and the environment.

  • Waste Collection: All waste containing tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate, including contaminated consumables like gloves and weighing paper, must be collected in a clearly labeled, sealed, and compatible waste container.[2][5]

  • Storage: Store the waste container in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2][5]

  • Disposal: Arrange for the disposal of the chemical waste through a licensed professional waste disposal service, in accordance with all local, regional, and national regulations.[9][10] Do not dispose of this material down the drain.[11][12]

By adhering to these stringent safety and handling protocols, researchers can effectively mitigate the risks associated with tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate, fostering a secure and productive research environment.

References

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